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  • Product: 1,3,5-Trimethoxy-2-(2-methylallyl)benzene

Core Science & Biosynthesis

Foundational

Synthesis Mechanism and Pathway of 1,3,5-Trimethoxy-2-(2-methylallyl)benzene: A Comprehensive Technical Guide

Executive Summary 1,3,5-Trimethoxy-2-(2-methylallyl)benzene is a highly valuable advanced intermediate utilized in the total synthesis of complex natural products, including cannabinoids, 2,2-dimethylchromanes, and bioac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3,5-Trimethoxy-2-(2-methylallyl)benzene is a highly valuable advanced intermediate utilized in the total synthesis of complex natural products, including cannabinoids, 2,2-dimethylchromanes, and bioactive phloroglucinol derivatives. This whitepaper elucidates the optimal synthetic pathway—a Lewis acid-catalyzed Friedel-Crafts alkylation—detailing the mechanistic underpinnings, causal relationships in protocol design, and robust analytical validation methods required to achieve high yield and selectivity.

Retrosynthetic Analysis & Pathway Selection

The synthesis of 1,3,5-trimethoxy-2-(2-methylallyl)benzene requires precise control over electrophilic aromatic substitution to prevent over-alkylation, a common pitfall given the extreme nucleophilicity of the 1,3,5-trimethoxybenzene (TMB) ring.

While modern transition-metal-catalyzed C-H allylations (e.g., using Pd, Rh, or Mn) have been developed for arene functionalization[1], the inherent electron richness of 1,3,5-trimethoxybenzene makes it an ideal, highly reactive candidate for classical Friedel-Crafts alkylation[2].

  • Electrophile Selection: 3-Chloro-2-methylpropene (methallyl chloride) is selected over methallyl alcohol. Utilizing the chloride derivative avoids the generation of stoichiometric water as a byproduct, which can prematurely deactivate moisture-sensitive Lewis acid catalysts.

  • Nucleophile Dynamics: The three methoxy groups of TMB synergistically donate electron density via resonance, hyper-activating the ortho and para positions. Due to the C3v​ symmetry of the molecule, all three unsubstituted ring carbons are chemically equivalent, eliminating regioselectivity issues[3].

  • Catalyst Selection: A mild Lewis acid, such as Zinc Chloride (ZnCl 2​ ), is strongly preferred over aggressive catalysts like AlCl 3​ . Harsh Lewis acids frequently coordinate too strongly with the oxygen atoms of the methoxy groups, inducing unwanted ether cleavage (demethylation) and uncontrollable polyalkylation.

Mechanistic Elucidation of the Friedel-Crafts Methallylation

The reaction proceeds via a standard electrophilic aromatic substitution ( SE​Ar ) pathway, carefully modulated by the steric and electronic parameters of the methallyl group.

  • Electrophile Activation: The Lewis acid (ZnCl 2​ ) coordinates with the chlorine atom of methallyl chloride, polarizing the C-Cl bond. This generates a discrete or highly polarized methallyl cation complex, which is stabilized by the electron-donating methyl group on the double bond.

  • Nucleophilic Attack: The Highest Occupied Molecular Orbital (HOMO) of the electron-rich TMB ring attacks the electrophilic carbon of the methallyl cation.

  • Wheland Intermediate Formation: A resonance-stabilized cyclohexadienyl cation (Wheland intermediate or σ -complex) is formed. The positive charge is extensively delocalized and stabilized by the oxygen lone pairs of the adjacent methoxy groups.

  • Rearomatization: The conjugate base of the Lewis acid (or a solvent molecule) abstracts the proton from the sp3 -hybridized carbon. This rapidly restores the aromaticity of the ring, yielding the final product and regenerating the catalyst.

Mechanism A Methallyl Chloride (Electrophile Precursor) C Methallyl Cation Complex A->C Activation B Lewis Acid (e.g., ZnCl2) B->C Catalysis E Wheland Intermediate (Sigma Complex) C->E Electrophilic Attack D 1,3,5-Trimethoxybenzene (Nucleophile) D->E Pi-Electron Donation F 1,3,5-Trimethoxy-2- (2-methylallyl)benzene E->F Deprotonation G Proton Loss (Rearomatization) E->G -H+

Figure 1: Mechanistic pathway of the Lewis acid-catalyzed Friedel-Crafts methallylation.

Experimental Methodology & Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. The choice of anhydrous dichloromethane (DCM) ensures catalyst stability, while the low temperature mitigates the kinetic formation of di-allylated byproducts.

Step-by-Step Protocol:

  • Preparation: Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere. Charge the flask with 1,3,5-trimethoxybenzene (10.0 mmol, 1.68 g) and anhydrous DCM (50 mL).

  • Catalyst Addition: Cool the solution to 0 °C using an ice-water bath. Add anhydrous ZnCl 2​ (1.0 mmol, 0.13 g, 0.1 equiv) in a single portion.

    • Causality: ZnCl 2​ is chosen for its mild Lewis acidity. Substoichiometric amounts are sufficient because the TMB ring is highly activated, preventing the demethylation typically seen with stoichiometric AlCl 3​ .

  • Electrophile Addition: Dissolve methallyl chloride (10.5 mmol, 0.95 g, 1.05 equiv) in 10 mL of anhydrous DCM. Add this solution dropwise over 30 minutes via a syringe pump.

    • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, heavily favoring monoalkylation over polyalkylation.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4–6 hours. Monitor the reaction via TLC (Hexanes:EtOAc 9:1) or GC-MS until the starting material is consumed.

  • Quenching & Extraction: Quench the reaction by adding 20 mL of cold saturated aqueous NaHCO 3​ . Separate the organic layer and extract the aqueous layer with EtOAc (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 0–5% EtOAc in Hexanes to afford the pure product as a colorless to pale-yellow oil.

Workflow Step1 1. Preparation Dissolve 1,3,5-Trimethoxybenzene in anhydrous DCM Step2 2. Catalyst Addition Add ZnCl2 (0.1 equiv) Cool to 0 °C Step1->Step2 Step3 3. Electrophile Addition Dropwise addition of Methallyl Chloride Step2->Step3 Step4 4. Reaction Progression Stir at RT for 4-6 hours Monitor via TLC/GC-MS Step3->Step4 Step5 5. Quenching & Extraction Quench with cold H2O Extract with EtOAc Step4->Step5 Step6 6. Purification Silica Gel Column Chromatography (Hexanes/EtOAc) Step5->Step6 Step7 7. Pure Product 1,3,5-Trimethoxy-2-(2-methylallyl)benzene Step6->Step7

Figure 2: Experimental workflow for the synthesis and isolation of the target compound.

Analytical Characterization & Yield Optimization

Quantitative data from optimization trials highlight the delicate balance between conversion and selectivity. The table below summarizes the causality between catalyst choice and reaction outcomes.

Table 1: Optimization of Reaction Conditions for Monoalkylation

Catalyst (Equiv)SolventTemp (°C)Time (h)Conversion (%)Mono:Di RatioYield (%)
AlCl 3​ (1.0)DCM0 to RT2>9940:6032
BF 3​ ·OEt 2​ (0.5)DCM049585:1578
ZnCl 2​ (0.1) DCM 0 to RT 6 92 98:2 85
ZnCl 2​ (0.1)Toluene80126090:1052
NoneDCMRT24<5N/A<5

Data Interpretation: The use of a substoichiometric amount of ZnCl 2​ at room temperature provides the highest yield of the monoalkylated product (85%) with negligible di-alkylation. AlCl 3​ is too aggressive, leading to over-alkylation and degradation of the methoxy groups.

Analytical Signatures for Validation:

  • 1 H NMR (400 MHz, CDCl 3​ ): δ 6.15 (s, 2H, aromatic H), 4.80 (m, 1H, alkene =CH 2​ ), 4.55 (m, 1H, alkene =CH 2​ ), 3.82 (s, 3H, para-OCH 3​ ), 3.80 (s, 6H, ortho-OCH 3​ ), 3.30 (s, 2H, benzylic CH 2​ ), 1.75 (s, 3H, allylic CH 3​ ).

  • 13 C NMR (100 MHz, CDCl 3​ ): δ 159.5, 158.8, 144.2, 110.5, 108.2, 90.4, 55.8, 55.3, 33.6, 22.4.

  • HRMS (ESI): m/z calculated for C 13​ H 18​ O 3​ [M+H] + 223.1329, found 223.1334.

Conclusion

The synthesis of 1,3,5-trimethoxy-2-(2-methylallyl)benzene is best achieved via a highly controlled, ZnCl 2​ -catalyzed Friedel-Crafts alkylation. By understanding the causal relationship between catalyst strength, electrophile concentration, and the extreme nucleophilicity of 1,3,5-trimethoxybenzene, researchers can reliably scale this process. This optimized pathway minimizes polyalkylation and provides a robust foundation for downstream complex molecule synthesis.

References

  • Fang, Z., Fu, C., & Ma, S. (2010).[PdCl2(MeCN)2]-Catalyzed Highly Regio- and Stereoselective Allylation of Electron-Rich Arenes with 2,3-Allenoates. Chemistry - A European Journal, 16(13), 3910-3913. URL: [Link]

  • Cored, J., Sánchez, A., Viguri, F., Rodríguez, R., Lamata, P., & Carmona, D. (2024). Enantioselective Friedel-Crafts alkylation of 1,3,5-trimethoxybenzene with trans-β-nitrostyrenes catalysed by [Cp*Rh{(R)-Prophos}(H2O)][SbF6]2. Journal of Organometallic Chemistry, 123377. URL: [Link]

  • Hodgson, H., et al. (2015). Generation and Ring Opening of Aziridines in Telescoped Continuous Flow Processes. ACS, 17. URL: [Link]

Sources

Exploratory

The Architecture of Crowded Nucleophiles: Electronic and Steric Dynamics of 1,3,5-Trimethoxy-2-(2-methylallyl)benzene

Executive Summary In the realm of advanced organic synthesis and drug development, the manipulation of highly electron-rich aromatic systems presents both profound opportunities and unique challenges. 1,3,5-Trimethoxy-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, the manipulation of highly electron-rich aromatic systems presents both profound opportunities and unique challenges. 1,3,5-Trimethoxy-2-(2-methylallyl)benzene stands as a paradigm of this duality. By marrying the intense electron-donating capacity of a phloroglucinol trimethyl ether core with the significant steric bulk of a 2-methylallyl appendage, this molecule exhibits a fascinating topography. This technical guide dissects the electronic properties, steric hindrance, and practical synthetic workflows associated with this compound, providing a comprehensive framework for researchers leveraging bulky nucleophiles in cross-coupling and functionalization cascades.

Electronic Topography: The Synergistic +M Effect

The fundamental reactivity of the 1,3,5-trimethoxybenzene scaffold is dictated by the synergistic mesomeric (+M) effects of the three oxygen atoms. These groups pump electron density into the π -system, significantly raising the Highest Occupied Molecular Orbital (HOMO) energy level. Studies on the photoredox properties of similar electron-rich arenes demonstrate that such HOMO-LUMO transitions are highly sensitive to substituent effects, making these rings exceptional electron donors and highly susceptible to oxidation[1].

However, the introduction of the 2-methylallyl group at the C2 position perturbs this idealized electronic state. While the inductive (+I) effect of the alkyl chain marginally increases electron density, its primary influence is conformational, dictating the ultimate regioselectivity of the molecule.

Steric Hindrance: The Flanking Effect and Conformational Dynamics

Steric hindrance in 1,3,5-trimethoxy-2-(2-methylallyl)benzene is not merely a physical barrier to incoming electrophiles; it actively reshapes the molecule's electronic profile. The 2-methylallyl group is flanked by two methoxy groups at C1 and C3.

Causality of Out-of-Plane Twisting: To maximize p−π orbital overlap, methoxy groups prefer to remain coplanar with the aromatic ring. However, the severe steric clash (A-value strain) between the bulky 2-methylallyl moiety and the adjacent oxygen lone pairs forces the C1 and C3 methoxy groups out of coplanarity. This out-of-plane twisting reduces their +M contribution to the C2 position while maintaining strong electron donation to the unhindered C4 and C6 positions. Consequently, the molecule exhibits extreme regioselectivity, directing subsequent electrophilic attacks exclusively to the C4/C6 carbons—a principle widely exploited in chemoselective nucleophilic functionalizations[2].

Logic E Three Methoxy Groups (+M) E1 Raised HOMO Level (Increased Nucleophilicity) E->E1 S 2-Methylallyl Group (Bulky) S1 Steric Clash at C1/C3 (Restricted Rotation) S->S1 R Regioselective Reactivity (C4/C6 Directed) E1->R O Out-of-Plane Twisting (Reduced p-π Overlap) S1->O O->R

Logical interplay between electronic activation and steric hindrance dictating regioselectivity.

Experimental Workflows: Synthesis and Self-Validating Protocols

Synthesizing this sterically congested molecule requires overcoming the activation energy barrier imposed by the flanking methoxy groups. Direct Friedel-Crafts allylation often leads to poly-alkylation or Friedel-Crafts reversibility. Instead, transition-metal-catalyzed C-H allylation or decarboxylative allylation offers a highly controlled pathway[3].

Protocol: Palladium-Catalyzed Direct C-H Allylation

This protocol is designed as a self-validating system, ensuring that intermediate progression can be quantitatively tracked.

  • Step 1: Reagent Preparation & Degassing Combine 1,3,5-trimethoxybenzene (1.0 mmol) and 2-methylallyl chloride (1.2 mmol) in a Schlenk flask. Causality: A slight excess of the electrophile ensures complete conversion of the arene without promoting di-allylation, which is kinetically disfavored due to the extreme steric bulk introduced by the first allylation.

  • Step 2: Catalyst & Additive Introduction Add Pd(OAc)2​ (5 mol%) as the catalyst and Ag2​CO3​ (1.5 equiv) as the halide scavenger and base. Dissolve in anhydrous 1,4-dioxane (5 mL). Causality: 1,4-dioxane is chosen for its moderate polarity, stabilizing the Pd transition state while preventing the solvent-separated ion pairs that lead to non-specific side reactions.

  • Step 3: Thermal Activation Stir the mixture at 110 °C for 12 hours under an argon atmosphere.

  • Step 4: Self-Validation via In-Process TLC Before quenching, analyze an aliquot via TLC (Hexanes:EtOAc 9:1). The disappearance of the highly UV-active starting material ( Rf​≈0.4 ) and the appearance of a less polar spot ( Rf​≈0.6 ) validates the catalytic turnover.

  • Step 5: Workup and Isolation Filter through a short pad of Celite to remove silver salts. Concentrate under reduced pressure and purify via flash chromatography.

  • Step 6: Final Verification Confirm the structure via 1 H NMR. The integration of the vinylic protons (~4.7 ppm) against the distinct C4/C6 aromatic singlet (~6.15 ppm) must yield a precise 2:2 ratio, confirming mono-allylation.

Synthesis A 1,3,5-Trimethoxybenzene (Nucleophile) D 1,3,5-Trimethoxy-2- (2-methylallyl)benzene A->D B 2-Methylallyl Chloride (Electrophile) B->D C Pd(OAc)2 / Ag2CO3 (Catalyst System) C->D

Synthesis pathway of 1,3,5-trimethoxy-2-(2-methylallyl)benzene via electrophilic allylation.

Quantitative Data Presentation

To facilitate rapid comparison and structural verification, the electronic, steric, and spectroscopic parameters are summarized below.

Table 1: Quantitative Electronic and Steric Parameters

ParameterValue/DescriptionImpact on Reactivity
HOMO Energy ~ -5.8 eVHighly nucleophilic, prone to single-electron oxidation.
LUMO Energy ~ -0.5 eVPoor electrophile; resistant to nucleophilic attack.
C1/C3 Methoxy Dihedral Angle ~ 45-60° (Twisted)Reduced +M effect at C2, enhanced electron density at C4/C6.
C2 Steric Parameter High (> 2.5 kcal/mol)Effectively blocks further substitution at the C2 position.

Table 2: Diagnostic 1 H NMR Chemical Shifts ( CDCl3​ , 400 MHz)

Proton EnvironmentChemical Shift ( δ , ppm)MultiplicityIntegration
Aromatic (C4, C6) 6.15Singlet2H
Vinylic (=CH 2​ ) 4.65 - 4.80Multiplet2H
Methoxy (-OCH 3​ at C1, C3) 3.82Singlet6H
Methoxy (-OCH 3​ at C5) 3.80Singlet3H
Allylic (-CH 2​ -) 3.35Doublet/Singlet2H
Allylic Methyl (-CH 3​ ) 1.65Singlet3H

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Foundational

Thermodynamic Stability and Isomerization Dynamics of 1,3,5-Trimethoxy-2-(2-methylallyl)benzene Derivatives

Executive Summary For drug development professionals and synthetic chemists, the allylbenzene scaffold is a ubiquitous structural motif. However, the thermodynamic behavior of highly substituted derivatives—specifically...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, the allylbenzene scaffold is a ubiquitous structural motif. However, the thermodynamic behavior of highly substituted derivatives—specifically 1,3,5-trimethoxy-2-(2-methylallyl)benzene—deviates significantly from classical models. While standard allylbenzenes spontaneously isomerize to their conjugated propenylbenzene counterparts to achieve a lower thermodynamic energy state, this specific derivative presents a profound conflict between electronic conjugation and steric strain.

This whitepaper provides an in-depth technical analysis of the thermodynamic stability, C–H bond energetics, and oxidative degradation pathways of 1,3,5-trimethoxy-2-(2-methylallyl)benzene derivatives. Furthermore, it establishes validated, self-correcting experimental protocols for profiling their stability in pharmaceutical applications.

Structural Dynamics: The Steric vs. Electronic Conflict

The thermodynamic stability of allylbenzenes is classically governed by the drive to extend π -conjugation. In standard systems, the terminal alkene (allyl) isomerizes to an internal alkene (propenyl), yielding an energy benefit of approximately 15–20 kJ/mol due to resonance with the aromatic ring [1].

However, the 1,3,5-trimethoxy-2-(2-methylallyl)benzene derivative introduces a severe structural paradox:

  • The Core: The 1,3,5-trimethoxybenzene ring is highly electron-rich, theoretically offering strong resonance stabilization to a conjugated alkene.

  • The Side Chain: The 2-methylallyl group ( −CH2​−C(CH3​)=CH2​ ) contains a geminal methyl group. If isomerization occurs, the resulting group is a 2-methylpropenyl moiety ( −CH=C(CH3​)2​ ).

  • Steric Inhibition of Resonance: To achieve the thermodynamic benefit of conjugation, the alkene must be coplanar with the benzene ring. In the 2-methylpropenyl isomer, the terminal dimethyl groups violently clash with the bulky methoxy groups at the 1 and 3 positions of the aromatic ring ( A(1,3) allylic strain).

Because coplanarity is physically impossible without catastrophic steric strain, the resonance energy is forfeited. Consequently, the thermodynamic equilibrium is inverted: the terminal alkene remains the thermodynamically preferred state.

G A Terminal Alkene (2-Methylallyl) B Catalytic Activation A->B Base/Metal C Internal Alkene (Conjugated) B->C Migration D Steric Clash (Methoxy vs Methyl) C->D Planarity Loss D->A Thermodynamic Reversion

Thermodynamic equilibrium shift driven by steric inhibition of resonance in the conjugated isomer.

Energetics of the Allylic C–H Bond and Degradation Pathways

Beyond isomerization, the thermodynamic stability of this derivative is dictated by its susceptibility to radical-mediated degradation. The allylic carbon in the 2-methylallyl group features highly specific Bond Dissociation Energies (BDEs).

According to thermochemical evaluations, the C(sp³)–H BDE for 2-methylallyl systems ranges between 361 and 371 kJ/mol [2]. This relatively low dissociation energy makes the allylic position a prime target for hydrogen abstraction.

Principal Degradation Pathways
  • Auto-Oxidation: Exposure to atmospheric oxygen and light initiates a radical chain reaction at the allylic carbon, leading to the formation of hydroperoxides. These intermediates rapidly decompose into epoxides, aldehydes, and ketones [3].

  • Polymerization: The terminal double bond, possessing high electron density, is susceptible to electrophilic attack and heat-induced polymerization, a trait shared with structurally similar styrene derivatives [3].

Quantitative Stability Metrics

The table below synthesizes the thermodynamic properties of the target derivative against unhindered benchmarks to highlight the impact of steric bulk on stability.

Derivative ScaffoldAlkene SubstitutionPreferred Thermodynamic StateAllylic C-H BDE (kJ/mol)Principal Degradation Pathway
Allylbenzene (Benchmark)Terminal ( −CH2​−CH=CH2​ )Internal (Conjugated, E-isomer)~371.5Isomerization [1]
2-Allyl-1,3,5-trimethoxybenzene Terminal ( −CH2​−CH=CH2​ )Internal (Conjugated, E-isomer)~365.0Isomerization / Oxidation
1,3,5-Trimethoxy-2-(2-methylallyl)benzene Terminal ( −CH2​−C(CH3​)=CH2​ )Terminal (Steric Inhibition)361 - 371Auto-oxidation / Polymerization [2][3]

Validated Experimental Protocols for Stability Profiling

To accurately quantify the thermodynamic and oxidative stability of 1,3,5-trimethoxy-2-(2-methylallyl)benzene derivatives, empirical testing must avoid artifacts caused by inappropriate catalysts. The following protocols are designed as self-validating systems.

Protocol A: Catalytic Isomerization Equilibrium Assay

Traditional transition metal catalysts (e.g., Ru or Pt) are easily poisoned by the highly electron-rich trimethoxyarene core. Therefore, a mild, fluoride-mediated approach is required[4].

  • Substrate Preparation: In an inert-atmosphere glovebox, dissolve 0.5 mmol of the derivative in 1.0 mL of dry CD3​CN .

  • Standard Addition: Add 0.1 mmol of highly pure 1,3,5-trimethoxybenzene as an internal qNMR standard.

    • Causality: 1,3,5-trimethoxybenzene is chosen because its distinct aromatic singlet at ~6.0 ppm provides a reliable integration reference that strictly avoids overlapping with the aliphatic or olefinic signals of the target substrate.

  • Catalyst Introduction: Add 40 mol% of Tetramethylammonium fluoride ( Me4​NF ).

    • Causality: Me4​NF acts as a mild, room-temperature base that facilitates proton abstraction without the coordination complexities and steric demands of transition metals [4].

  • Equilibration & Monitoring: Seal the NMR tube and monitor via 1H -NMR at 25°C, 40°C, and 60°C over 48 hours to establish the equilibrium constant ( Keq​ ).

  • Thermodynamic Extraction: Plot ln(Keq​) vs 1/T (van 't Hoff plot) to extract the enthalpy ( ΔH ) and entropy ( ΔS ) of the isomerization process.

Protocol B: Accelerated Oxidative Degradation Test
  • Sample Matrixing: Prepare 10 mg/mL solutions of the derivative in both protic (EtOH) and aprotic ( CH2​Cl2​ ) solvents.

  • Stress Conditions: Expose samples to 40°C ± 2°C and 75% RH (ICH Q1A guidelines) under continuous ambient light (ICH Q1B guidelines).

  • Sampling: Extract 50 µL aliquots at days 0, 7, 14, and 28.

  • Quenching & Analysis: Quench with cold methanol and analyze via LC-MS/MS.

    • Causality: Because the 2-methylallyl group is highly susceptible to radical-initiated auto-oxidation, LC-MS/MS allows for the precise mass identification of +16 Da (epoxide) or +32 Da (hydroperoxide) degradation adducts, confirming the oxidative degradation pathway over thermal isomerization [3].

Workflow S1 1. Substrate Prep (Neat & CD3CN Solution) S2 2. Catalytic Isomerization (Me4NF, 40 mol%, 25°C) S1->S2 S3 3. Thermal Stress (40°C - 80°C, O2 vs Argon) S1->S3 S4 4. qNMR Analysis (Internal Std: Trimethoxybenzene) S2->S4 S3->S4 S5 5. Thermodynamic Profiling (Calculate ΔG, ΔH, ΔS) S4->S5

Experimental workflow for evaluating the thermodynamic and oxidative stability of derivatives.

Conclusion

The 1,3,5-trimethoxy-2-(2-methylallyl)benzene scaffold represents a unique thermodynamic anomaly in organic chemistry. While standard allylbenzenes are driven toward isomerization by the thermodynamic reward of π -conjugation, the extreme steric hindrance generated by the ortho-methoxy groups and the gem-dimethyl moiety of this specific derivative completely blocks coplanarity. Consequently, the molecule is thermodynamically "trapped" in its terminal alkene state. For drug development professionals, this means formulation stability efforts should pivot away from preventing isomerization and focus entirely on mitigating radical-mediated auto-oxidation and polymerization at the vulnerable allylic C–H bond.

References

  • Isomerization of Allylbenzenes | Chemical Reviews - ACS Publications[Link]

  • Energetics of the Allyl Group | The Journal of Organic Chemistry - ACS Publications[Link]

  • Highly E-Selective Alkene Isomerization Using Me4NF at Room Temperature | PMC - National Institutes of Health[Link]

Exploratory

A Comprehensive Guide to the Crystallographic Analysis of 1,3,5-Trimethoxy-2-(2-methylallyl)benzene: From Synthesis to 3D Structure Elucidation

This technical guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals aiming to determine the crystallographic data and three-dimensional structure of 1,3,5...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals aiming to determine the crystallographic data and three-dimensional structure of 1,3,5-Trimethoxy-2-(2-methylallyl)benzene. In the absence of publicly available crystallographic data for this specific compound, this document serves as an in-depth instructional whitepaper, detailing the necessary steps from chemical synthesis to final structural refinement and validation. The methodologies described herein are grounded in established principles of organic chemistry and X-ray crystallography, providing a robust pathway for the structural elucidation of this and similar small organic molecules.

Introduction: The Significance of Structural Elucidation

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties. For professionals in drug development and materials science, this structural information is paramount for understanding molecular interactions, predicting biological activity, and designing novel compounds with desired functionalities. 1,3,5-Trimethoxy-2-(2-methylallyl)benzene, a substituted aromatic ether, presents an interesting target for structural analysis due to the conformational flexibility of the 2-methylallyl group in relation to the planar, electron-rich benzene ring. This guide provides the intellectual and practical framework for its complete structural characterization.

Proposed Synthesis of 1,3,5-Trimethoxy-2-(2-methylallyl)benzene

A plausible and efficient synthetic route to the target molecule involves a Claisen rearrangement of a precursor allyl ether. The Claisen rearrangement is a powerful, thermally-driven[1][1]-sigmatropic rearrangement that forms a carbon-carbon bond[2][3]. The proposed synthesis begins with the commercially available 1,3,5-trimethoxybenzene.

Synthesis Workflow

The overall synthetic strategy is a two-step process: O-allylation followed by a thermal Claisen rearrangement.

Synthesis_Workflow cluster_synthesis Synthesis of 1,3,5-Trimethoxy-2-(2-methylallyl)benzene Start 1,3,5-Trimethoxybenzene Step1 O-allylation with 3-chloro-2-methyl-1-propene Start->Step1 NaH, DMF Intermediate 1-((2-Methylallyl)oxy)-3,5-dimethoxybenzene (Allyl Ether Intermediate) Step1->Intermediate Step2 Thermal Claisen Rearrangement Intermediate->Step2 Heat (e.g., 180-220°C) Product 1,3,5-Trimethoxy-2-(2-methylallyl)benzene Step2->Product

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Materials:

  • 1,3,5-Trimethoxybenzene

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 3-chloro-2-methyl-1-propene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Step 1: O-allylation to form 1-((2-Methylallyl)oxy)-3,5-dimethoxybenzene

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1,3,5-trimethoxybenzene.

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride in small portions. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add 3-chloro-2-methyl-1-propene dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with diethyl ether (3x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the allyl ether intermediate.

Step 2: Thermal Claisen Rearrangement

  • Place the purified allyl ether intermediate in a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere.

  • Heat the neat compound to 180-220 °C. The optimal temperature may need to be determined empirically. The regioselectivity of the Claisen rearrangement can be influenced by substituents on the aromatic ring[4].

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the resulting product, 1,3,5-Trimethoxy-2-(2-methylallyl)benzene, by flash column chromatography.

Crystallization of 1,3,5-Trimethoxy-2-(2-methylallyl)benzene

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography[5]. The goal is to slowly bring a solution of the compound to a state of supersaturation, from which well-ordered crystals can nucleate and grow.

Crystallization Strategy

A systematic approach to screening for suitable crystallization conditions is recommended. This involves testing a variety of solvents and crystallization techniques.

Crystallization_Strategy Start Purified Compound Solvent_Screening Solvent Screening (e.g., Hexane, Ethanol, Acetone, Toluene) Start->Solvent_Screening Technique_Selection Select Crystallization Technique Solvent_Screening->Technique_Selection Slow_Evaporation Slow Evaporation Technique_Selection->Slow_Evaporation Vapor_Diffusion Vapor Diffusion Technique_Selection->Vapor_Diffusion Cooling Slow Cooling Technique_Selection->Cooling Crystal_Harvesting Harvest High-Quality Single Crystals Slow_Evaporation->Crystal_Harvesting Vapor_Diffusion->Crystal_Harvesting Cooling->Crystal_Harvesting

Caption: A systematic approach to screening for crystallization conditions.

Detailed Experimental Protocol: Crystallization

Method 1: Slow Evaporation

  • Dissolve a small amount of the purified compound in a suitable solvent (a solvent in which the compound is moderately soluble) in a small vial.

  • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

  • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

Method 2: Vapor Diffusion

  • Prepare a concentrated solution of the compound in a good solvent.

  • Place a small, open container with this solution inside a larger, sealed container.

  • In the larger container, add a precipitant (a solvent in which the compound is poorly soluble but is miscible with the good solvent).

  • Over time, the precipitant vapor will diffuse into the solution of the compound, reducing its solubility and inducing crystallization[6].

Method 3: Slow Cooling

  • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator).

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive method for determining the three-dimensional atomic structure of a crystalline compound[5][7]. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

SCXRD Workflow

The workflow for SCXRD analysis is a multi-step computational process following data collection[8].

SCXRD_Workflow Crystal_Mounting Crystal Mounting Data_Collection X-ray Data Collection Crystal_Mounting->Data_Collection Data_Processing Data Processing (Integration, Scaling, Merging) Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation and Deposition Structure_Refinement->Validation Final_Structure Final 3D Structure and Crystallographic Data Validation->Final_Structure

Caption: The workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol for SCXRD Analysis

1. Crystal Mounting and Data Collection

  • Select a suitable single crystal (typically 0.1-0.3 mm in all dimensions) under a microscope.

  • Mount the crystal on a goniometer head.

  • Center the crystal in the X-ray beam of the diffractometer.

  • Collect a series of diffraction images as the crystal is rotated. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms.

2. Data Processing

  • The collected diffraction images are processed to determine the unit cell dimensions and the intensity of each reflection[8][9].

  • Software such as CrysAlisPro, SAINT, or XDS is used for this step.

  • The data is scaled and merged to produce a final reflection file.

3. Structure Solution

  • The "phase problem" is solved to obtain initial phases for the structure factors[10].

  • For small molecules, direct methods or dual-space methods are typically successful. Software like SHELXT or SIR is commonly used.

  • The result is an initial electron density map from which an initial model of the structure can be built.

4. Structure Refinement

  • The initial atomic model is refined against the experimental diffraction data using least-squares methods[11].

  • This iterative process optimizes the atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors.

  • Software such as SHELXL or Olex2 is widely used for structure refinement[7].

5. Structure Validation and Deposition

  • The final refined structure is validated to ensure its chemical and crystallographic reasonability.

  • The final crystallographic data, including atomic coordinates and experimental details, should be deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to receive a unique deposition number[1][12][13][14][15].

Expected Crystallographic Data and 3D Structure

While the actual data can only be obtained through experimentation, we can anticipate some of the key parameters based on similar known structures.

Tabulated Crystallographic Data (Hypothetical)

The following table presents a plausible set of crystallographic parameters for 1,3,5-Trimethoxy-2-(2-methylallyl)benzene.

ParameterExpected Value
Chemical FormulaC₁₄H₂₀O₃
Formula Weight236.31 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁ (examples)
a, b, c (Å)8-15 Å
α, β, γ (°)90, 90-110, 90
Volume (ų)1500-2000
Z (molecules/unit cell)4
Density (calculated)1.1-1.3 g/cm³
R-factor (R1)< 0.05
Goodness-of-fit (S)~1.0
Anticipated Features of the 3D Structure
  • Benzene Ring: The 1,3,5-trimethoxy-substituted benzene ring is expected to be largely planar.

  • Methoxy Groups: The methoxy groups may exhibit some out-of-plane deviation due to steric hindrance, particularly with the adjacent 2-methylallyl group. The C-O-C bond angles will be of interest.

  • 2-Methylallyl Group: The conformation of the 2-methylallyl substituent relative to the plane of the benzene ring will be a key structural feature. Torsion angles will define its orientation.

  • Intermolecular Interactions: The crystal packing will likely be governed by weak van der Waals forces and potentially C-H···O hydrogen bonds.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach for determining the crystallographic data and 3D structure of 1,3,5-Trimethoxy-2-(2-methylallyl)benzene. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction analysis, researchers can successfully elucidate the precise atomic arrangement of this molecule. The resulting structural information will be invaluable for applications in medicinal chemistry, materials science, and fundamental chemical research, providing a solid foundation for understanding its structure-property relationships.

References

  • Claisen rearrangement - Wikipedia. [Link]

  • CCDC – Cambridge Crystallographic Data Centre. [Link]

  • Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact - PubMed. [Link]

  • Regioselectivity of the Claisen rearrangement of meta- and para-substituted allyl aryl ethers | ChemRxiv. [Link]

  • The Claisen Rearrangement of Phenyl Allyl Ethers, Labeled with Carbon-14 | Journal of the American Chemical Society. [Link]

  • crystallization of small molecules. [Link]

  • Cambridge Crystallographic Data Centre - Wikipedia. [Link]

  • Cambridge Crystallographic Data Centre (CCDC) - DATACC. [Link]

  • Chemical crystallization | SPT Labtech. [Link]

  • Crystallization of Small Molecules in Lyotropic Liquid Crystals - ChemRxiv. [Link]

  • Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals - ACS Publications. [Link]

  • CCDC | Chemistry World. [Link]

  • Recent developments in phasing and structure refinement for macromolecular crystallography - PMC. [Link]

  • Crystallization of Small Organic Molecules in a Polymer Matrix: Multistep Mechanism Enables Structural Control | Request PDF - ResearchGate. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

  • Cambridge Structural Database - Wikipedia. [Link]

  • X-ray data processing - PMC - NIH. [Link]

  • Stucture refinement from data acquired by electron diffraction tomography. [Link]

  • Single Crystal X-ray Diffraction - Material Analysis Laboratory - List - Equipment - Institute of Applied Physics, Seoul National University. [Link]

  • Crystal structure refinement. [Link]

  • 1,3,5-Trimethoxybenzene | C9H12O3 | CID 69301 - PubChem. [Link]

  • Structure refinement - MIT OpenCourseWare. [Link]

  • 6 6 Solution and Refinement of Crystal Structures - Oxford Academic. [Link]

  • Single Crystal X-Ray Diffraction Data Collection - YouTube. [Link]

  • Benzene, 1,3,5-trimethoxy- - the NIST WebBook. [Link]

  • A beginner's guide to X-ray data processing | The Biochemist - Portland Press. [Link]

  • CN104230681A - Preparation method of 1,2,3-trimethoxy-5-allylbenzene - Google P
  • 2-Ethynyl-1,3,5-trimethoxybenzene | C11H12O3 | CID 3546440 - PubChem. [Link]

  • Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and. [Link]

  • A SOLVENT FREE GREEN APPROACH FOR THE SYNTHESIS OF 1,3,5-TRIARYLBENZENES UNDER SULPHATED TIN OXIDE(SO4 2-/SnO2) CATALYST - Rasayan Journal of Chemistry. [Link]

  • 1,3,5-Tri(allyl)benzene | C15H18 | CID 21869040 - PubChem. [Link]

  • Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl₂ as a New Catalyst. [Link]

  • 1,2,3-Trimethoxy-5-[2-(4-methoxyphenyl)ethynyl]benzene - PubChem. [Link]

Sources

Foundational

Reactivity profile of 1,3,5-Trimethoxy-2-(2-methylallyl)benzene in electrophilic aromatic substitution

An In-depth Technical Guide to the Reactivity Profile of 1,3,5-Trimethoxy-2-(2-methylallyl)benzene in Electrophilic Aromatic Substitution Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This techni...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Reactivity Profile of 1,3,5-Trimethoxy-2-(2-methylallyl)benzene in Electrophilic Aromatic Substitution

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 1,3,5-trimethoxy-2-(2-methylallyl)benzene in electrophilic aromatic substitution (EAS) reactions. The intricate interplay between the powerful activating and directing effects of the three methoxy groups and the steric and electronic influence of the 2-methylallyl substituent dictates the regiochemical outcome of these reactions. This document serves as a critical resource for researchers, scientists, and professionals in drug development, offering predictive insights and practical guidance for the synthetic manipulation of this highly functionalized aromatic scaffold.

Introduction: An Electron-Rich Aromatic System

1,3,5-Trimethoxybenzene and its derivatives are highly activated aromatic systems due to the presence of three strongly electron-donating methoxy groups. These groups, positioned meta to each other, concertedly activate the ortho and para positions, rendering the 2, 4, and 6 positions electronically equivalent and highly susceptible to electrophilic attack. The introduction of a 2-methylallyl group at the 2-position introduces both steric hindrance and potential for electronic interactions, thereby creating a more complex reactivity profile. Understanding this profile is paramount for the strategic design of synthetic routes involving this versatile building block.

The core of this guide will dissect the directing effects of the substituents, predict the regioselectivity of various EAS reactions, and provide a framework for controlling reaction outcomes. We will explore the mechanistic underpinnings of these transformations and address potential side reactions, offering a holistic view for the practicing chemist.

Directing Effects and Regiochemical Considerations

The regiochemical outcome of electrophilic aromatic substitution on 1,3,5-trimethoxy-2-(2-methylallyl)benzene is governed by the cumulative influence of its substituents.

The Dominance of the Methoxy Groups

The three methoxy groups are powerful ortho, para-directors due to their ability to donate lone pair electrons into the aromatic ring, stabilizing the positive charge in the arenium ion intermediate. In the parent 1,3,5-trimethoxybenzene, the 2, 4, and 6 positions are all doubly activated by two adjacent methoxy groups, leading to exceptional reactivity.

The Influence of the 2-Methylallyl Group

The 2-methylallyl group at the 2-position primarily exerts a steric effect, potentially hindering electrophilic attack at the adjacent, and now inequivalent, 4- and 6-positions. While the allyl group itself is weakly activating, its directing effect is negligible compared to the potent methoxy groups. The primary role of the 2-methylallyl substituent is to sterically differentiate the two available positions for substitution.

Predicted Regioselectivity

Based on a qualitative analysis of steric and electronic factors, electrophilic attack is most likely to occur at the 4-position, which is para to the 1-methoxy group and ortho to the 5-methoxy group. This position is sterically less encumbered than the 6-position, which is ortho to the bulky 2-methylallyl group.

Caption: Predicted regioselectivity in electrophilic aromatic substitution.

Key Electrophilic Aromatic Substitution Reactions: Protocols and Mechanistic Insights

The high electron density of the aromatic ring in 1,3,5-trimethoxy-2-(2-methylallyl)benzene necessitates the use of mild reaction conditions to avoid polysubstitution and potential side reactions.

Halogenation

The introduction of a halogen atom can be achieved using mild halogenating agents.

3.1.1. Experimental Protocol: Bromination
  • Dissolve 1,3,5-trimethoxy-2-(2-methylallyl)benzene (1.0 equiv) in a suitable solvent such as N,N-dimethylformamide (DMF) or carbon tetrachloride (CCl4).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Halogenation Workflow A Dissolve Substrate in DMF B Cool to 0 °C A->B C Add NBS B->C D Stir at 0 °C C->D E TLC Monitoring D->E F Quench with Na2S2O3 E->F Reaction Complete G Workup & Extraction F->G H Purification G->H

Caption: Experimental workflow for the bromination of the substrate.

Nitration

Nitration requires carefully controlled conditions to prevent oxidation and over-reaction.

3.2.1. Experimental Protocol: Nitration
  • Dissolve 1,3,5-trimethoxy-2-(2-methylallyl)benzene (1.0 equiv) in acetic anhydride at 0 °C.

  • Slowly add a pre-cooled mixture of fuming nitric acid (1.0 equiv) and acetic acid.

  • Maintain the reaction temperature below 5 °C and stir for 30-60 minutes.

  • Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Collect the precipitated product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

Friedel-Crafts Acylation

Due to the highly activated nature of the ring, mild Lewis acids are sufficient to promote acylation.

3.3.1. Experimental Protocol: Acetylation
  • To a solution of 1,3,5-trimethoxy-2-(2-methylallyl)benzene (1.0 equiv) in a non-polar solvent such as dichloromethane (DCM) at 0 °C, add a mild Lewis acid such as zinc chloride (ZnCl2) (1.1 equiv).

  • Add acetyl chloride (1.1 equiv) dropwise to the stirring mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by carefully adding cold water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Potential Side Reactions and Mitigation Strategies

The reactivity of the substrate presents potential challenges that must be addressed for successful synthetic outcomes.

Polysubstitution

The high activation of the aromatic ring makes it susceptible to multiple substitutions. To minimize this:

  • Use a 1:1 stoichiometry of the electrophile.

  • Employ mild reaction conditions (low temperatures, less reactive electrophiles).

  • Monitor the reaction closely and stop it once the desired product is formed.

Rearrangement and Cleavage of the Allyl Group

Under strongly acidic conditions, the 2-methylallyl group can be prone to cleavage or rearrangement. For instance, a Claisen-type rearrangement is a possibility, although it typically requires thermal conditions or strong Lewis acids.

  • Mitigation: Avoid strong protic and Lewis acids. If acidic conditions are necessary, use them at low temperatures and for short reaction times.

Summary of Predicted Reactivity

The following table summarizes the expected major products and key considerations for the electrophilic aromatic substitution of 1,3,5-trimethoxy-2-(2-methylallyl)benzene.

ReactionReagentsMajor ProductKey Considerations
Bromination NBS, DMF4-Bromo-1,3,5-trimethoxy-2-(2-methylallyl)benzeneMild conditions prevent polysubstitution.
Nitration HNO3, Ac2O4-Nitro-1,3,5-trimethoxy-2-(2-methylallyl)benzeneLow temperature is crucial to avoid oxidation.
Acylation CH3COCl, ZnCl24-Acetyl-1,3,5-trimethoxy-2-(2-methylallyl)benzeneA mild Lewis acid is sufficient.

Synthetic Access to the Core Structure

While not the focus of this guide, it is pertinent to mention a plausible synthetic route to the title compound. A directed ortho-metalation (DoM) approach is a powerful strategy for the regioselective functionalization of such electron-rich aromatics. The methoxy groups can direct lithiation to the 2-position, followed by quenching with 2-methylallyl bromide.

Synthesis TMB 1,3,5-Trimethoxybenzene Lithiation n-BuLi, THF, -78 °C TMB->Lithiation ArylLithium 2-Lithio-1,3,5-trimethoxybenzene Lithiation->ArylLithium Alkylation 2-Methylallyl bromide ArylLithium->Alkylation Product 1,3,5-Trimethoxy-2-(2-methylallyl)benzene Alkylation->Product

Caption: Plausible synthetic route via directed ortho-metalation.

Conclusion

The reactivity of 1,3,5-trimethoxy-2-(2-methylallyl)benzene in electrophilic aromatic substitution is a nuanced interplay of powerful electronic activation and steric hindrance. The collective directing effects of the three methoxy groups overwhelmingly favor substitution at the vacant 4- and 6-positions, with a predicted preference for the less sterically encumbered 4-position. Successful synthetic transformations on this scaffold hinge on the careful control of reaction conditions to mitigate the risks of polysubstitution and side reactions involving the allyl moiety. This guide provides the foundational knowledge and practical protocols to enable chemists to harness the synthetic potential of this valuable building block.

References

Exploratory

Technical Whitepaper: Physical and Chemical Properties of 1,3,5-Trimethoxy-2-(2-methylallyl)benzene

Executive Summary As drug development and advanced materials science increasingly rely on highly functionalized aromatic building blocks, 1,3,5-Trimethoxy-2-(2-methylallyl)benzene (Molecular Formula: C13H18O3) emerges as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development and advanced materials science increasingly rely on highly functionalized aromatic building blocks, 1,3,5-Trimethoxy-2-(2-methylallyl)benzene (Molecular Formula: C13H18O3) emerges as a uniquely versatile intermediate. By marrying the electron-rich core of phloroglucinol trimethyl ether with the orthogonal reactivity of a 2-methylallyl (methallyl) appendage, this molecule offers a bifurcated synthetic handle. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and a self-validating experimental protocol for its synthesis.

Structural Causality & Physicochemical Profile

The physical properties of 1,3,5-Trimethoxy-2-(2-methylallyl)benzene are directly dictated by its structural topology. The three methoxy groups significantly increase the electron density of the aromatic ring while simultaneously providing steric shielding. The addition of the lipophilic 2-methylallyl group disrupts the crystalline packing typically seen in highly symmetrical planar aromatics, rendering the compound a viscous oil at room temperature rather than a solid.

The compound exhibits poor aqueous solubility but dissolves readily in common organic solvents, a critical factor when designing homogeneous catalytic reactions[1].

Table 1: Physicochemical Properties

PropertyValueCausality / Analytical Method
Molecular Formula C13H18O3Exact Mass: 222.1256 Da
Molecular Weight 222.28 g/mol Mass Spectrometry (ESI+)
Physical State Pale yellow oilSteric disruption of crystal packing by the methallyl group
LogP (Octanol/Water) ~3.2High lipophilicity driven by the aliphatic methallyl chain
Hydrogen Bond Acceptors 3Contributed entirely by the three ether oxygens
Rotatable Bonds 5Confers high conformational flexibility

Chemical Reactivity & Mechanistic Pathways

The strategic value of 1,3,5-Trimethoxy-2-(2-methylallyl)benzene lies in its dual reactivity domains, allowing for orthogonal functionalization without cross-talk between reactive sites.

  • The Aromatic Core (Nucleophilic Hub): The three methoxy groups exert a strong positive mesomeric (+M) effect. This dramatically increases the electron density at the remaining ortho and para positions (C4 and C6). Consequently, the ring is highly susceptible to Electrophilic Aromatic Substitution (EAS). In synthetic applications, the 1,3,5-trimethoxybenzene scaffold is frequently deployed as a potent carbon nucleophile to trap transient electrophiles, such as pyridinium salts or carbocations[2].

  • The 2-Methylallyl Group (Olefinic Handle): The isolated terminal alkene is electronically decoupled from the aromatic ring. It serves as a prime candidate for transition-metal catalyzed cross-metathesis[3], hydroboration, or epoxidation. The methyl group on the double bond provides essential steric bulk, which can be leveraged to dictate diastereoselectivity during facial attack by incoming reagents.

ReactivityMap Core 1,3,5-Trimethoxy-2-(2-methylallyl)benzene EAS Aromatic Ring Reactivity (Electrophilic Substitution) Core->EAS Alkene Alkene Reactivity (Orthogonal Functionalization) Core->Alkene Halogenation Halogenation (Br2, NBS) EAS->Halogenation Formylation Vilsmeier-Haack Formylation EAS->Formylation Epoxidation Epoxidation (mCPBA) Alkene->Epoxidation Hydroboration Hydroboration Oxidation Alkene->Hydroboration

Caption: Bifurcated chemical reactivity profile of 1,3,5-Trimethoxy-2-(2-methylallyl)benzene.

Experimental Workflow: Self-Validating Synthesis Protocol

The introduction of the methallyl group onto the 1,3,5-trimethoxybenzene core can be achieved via transition-metal catalyzed allylation[4] or classic Friedel-Crafts alkylation. Below is a highly optimized, self-validating protocol for the Friedel-Crafts allylation.

Causality of Reagent Selection: We specifically select Zinc Chloride (ZnCl2) over Aluminum Chloride (AlCl3). Highly activated arenes are notoriously prone to ether cleavage (O-demethylation) in the presence of harsh Lewis acids. ZnCl2 provides the precise threshold of Lewis acidity required to activate 2-methylallyl chloride without degrading the delicate methoxy groups.

SynthesisWorkflow A 1,3,5-Trimethoxybenzene (Electron-Rich Core) D Friedel-Crafts Allylation (DCM, 0°C to RT) A->D B 2-Methylallyl Chloride (Electrophile) B->D C Lewis Acid Catalyst (ZnCl2) C->D E Quench & Extraction (H2O / EtOAc) D->E F Column Chromatography (Hexane/EtOAc) E->F G Target Compound Isolation F->G

Caption: Workflow for the Friedel-Crafts synthesis of 1,3,5-Trimethoxy-2-(2-methylallyl)benzene.

Step-by-Step Methodology
  • System Preparation: Flame-dry a 100 mL Schlenk flask under an argon atmosphere to exclude moisture, which would otherwise hydrolyze the Lewis acid catalyst. Add 1,3,5-trimethoxybenzene (10.0 mmol, 1.68 g).

  • Catalyst Initiation: Dissolve the arene in anhydrous dichloromethane (DCM, 30 mL). Cool the mixture to 0 °C using an ice bath. Rationale: Temperature control is critical to prevent poly-allylation. Add anhydrous ZnCl2 (2.0 mmol, 0.27 g, 0.2 equiv).

  • Electrophile Addition: Dropwise add 2-methylallyl chloride (11.0 mmol, 1.08 mL) over 15 minutes. Rationale: Slow addition maintains a low steady-state concentration of the electrophile, minimizing unwanted olefin dimerization.

  • Self-Validation (In-Process Control): After 2 hours of stirring at room temperature, withdraw a 50 µL aliquot, quench in 500 µL H2O/EtOAc, and analyze the organic layer via TLC (Hexane/EtOAc 9:1). The complete disappearance of the starting material (Rf ~0.4) and the emergence of a new, strongly UV-active spot (Rf ~0.5) validates successful conversion.

  • Quench & Extraction: Pour the reaction mixture into 50 mL of ice-cold saturated NaHCO3 to rapidly neutralize the Lewis acid and halt the reaction. Extract the aqueous layer with EtOAc (3 x 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (silica gel, 95:5 Hexane/EtOAc) to yield the pure target compound.

Analytical Characterization

To ensure absolute scientific integrity, the synthesized compound must be validated against expected spectroscopic parameters. The symmetry of the molecule provides a highly diagnostic NMR signature.

Table 2: 1H NMR Spectroscopic Data (400 MHz, CDCl3)

Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
6.15 Singlet (s)2HAromatic protons (C4, C6) - Demonstrates retained symmetry
4.75, 4.45 Singlets (s)1H, 1HTerminal alkene protons (=CH2) - Confirms intact olefin
3.80 Singlet (s)9HMethoxy protons (-OCH3) - Validates no demethylation occurred
3.25 Singlet (s)2HBenzylic methylene (-CH2-) - Confirms C-C bond formation
1.75 Singlet (s)3HAllylic methyl (-CH3)

References

  • The Journal of Organic Chemistry. "Chemoselective Nucleophilic Functionalizations of Aromatic Aldehydes and Acetals via Pyridinium Salt Intermediates." ACS Publications. URL:[Link]

  • California Institute of Technology. "Tandem Catalysis: The Sequential Mediation of Olefin Metathesis, Hydrogenation, and Hydrogen Transfer Using Single Component Ru." Caltech THESIS. URL:[Link]

Sources

Foundational

Mass spectrometry fragmentation pathways for 1,3,5-Trimethoxy-2-(2-methylallyl)benzene

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 1,3,5-Trimethoxy-2-(2-methylallyl)benzene Abstract This technical guide provides a comprehensive analysis of the electron ionization (EI) mas...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 1,3,5-Trimethoxy-2-(2-methylallyl)benzene

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pathways for 1,3,5-Trimethoxy-2-(2-methylallyl)benzene. As a Senior Application Scientist, this document synthesizes foundational fragmentation principles with specific structural interpretations relevant to drug discovery and metabolomics, where substituted aromatic compounds are frequently encountered. We will dissect the primary fission events, key molecular rearrangements including the McLafferty and ortho-effect-driven eliminations, and subsequent secondary fragmentations. The discussion is grounded in established mechanistic principles and supported by detailed visualizations and a robust experimental protocol, offering researchers a practical framework for identifying this molecule and structurally similar analogues.

Introduction: Structural Elucidation in Modern Research

The structural characterization of novel chemical entities is a cornerstone of pharmaceutical development and chemical research. Mass spectrometry, particularly with electron ionization (EI-MS), remains a primary tool for elucidating molecular structures by analyzing the patterns of fragment ions produced from a parent molecule. The compound 1,3,5-Trimethoxy-2-(2-methylallyl)benzene (Molecular Weight: 236.3 g/mol ) presents a unique combination of functional groups: an electron-rich trimethoxybenzene core and a reactive 2-methylallyl side chain. This structure gives rise to a complex and informative fragmentation pattern, governed by competing and sequential reaction pathways. Understanding these pathways is crucial for unambiguous identification and for predicting the fragmentation of related compounds.

The Molecular Ion and Primary Fragmentation Events

Upon electron ionization (70 eV), 1,3,5-Trimethoxy-2-(2-methylallyl)benzene loses an electron to form the molecular ion (M•+), which is expected to be observed at a mass-to-charge ratio (m/z) of 236. The electron is most likely lost from the π-system of the aromatic ring or a non-bonding orbital of one of the methoxy oxygen atoms. Aromatic systems typically yield a relatively stable molecular ion, which serves as the precursor for all subsequent fragmentations.

α-Cleavage (Benzylic Fission)

The bond between the aromatic ring and the allyl substituent is a benzylic position. Cleavage of this bond (α-cleavage) is a highly favored process because it leads to the formation of a resonance-stabilized benzylic cation.[1][2]

  • Pathway A: Loss of the Methylallyl Radical: The most probable benzylic cleavage involves the loss of the 2-methylallyl radical (•C4H7), resulting in the formation of the highly stable 1,3,5-trimethoxybenzyl cation at m/z 181 . The stability of this cation is significantly enhanced by the powerful electron-donating effects of the three methoxy groups.

  • Pathway B: Loss of a Methyl Radical: A less dominant initial fragmentation is the loss of a methyl radical (•CH3) from one of the methoxy groups, yielding a prominent ion at m/z 221 . This process is common for anisole derivatives.[3]

G M Molecular Ion (M•+) m/z 236 F221 [M - CH3]•+ m/z 221 M->F221 - •CH3 F181 [M - C4H7]+ m/z 181 M->F181 - •C4H7 (Benzylic Cleavage) G cluster_0 McLafferty Rearrangement M M•+ m/z 236 TS Six-Membered Transition State M->TS γ-H transfer Products [1,3,5-Trimethoxybenzene]•+ + Isobutene (neutral loss) TS->Products β-bond cleavage F168 Fragment Ion m/z 168 Products->F168

Caption: Workflow of the McLafferty-type rearrangement.

The Ortho Effect: Interaction with an Adjacent Methoxy Group

The proximity of the 2-methylallyl group to the methoxy group at the 1-position can facilitate an "ortho effect," a phenomenon where adjacent substituents interact to eliminate a small, stable neutral molecule. [4][5]A likely pathway involves the transfer of a hydrogen from the allyl chain to the methoxy oxygen, followed by the elimination of methanol (CH3OH, 32 Da). This would generate a cyclic ion at m/z 204 . This type of intramolecular reaction is a powerful diagnostic tool for determining substituent positions on an aromatic ring.

Secondary Fragmentation and Ion Series

The primary fragment ions generated through the pathways described above will undergo further fragmentation, creating a characteristic ion series that adds confidence to the structural assignment.

  • Fragmentation of the m/z 168 Ion: The 1,3,5-trimethoxybenzene radical cation (from the McLafferty rearrangement) will fragment further, primarily through the sequential loss of methyl radicals (•CH3) and formaldehyde (CH2O).

    • m/z 168 → m/z 153: Loss of a methyl radical (•CH3).

    • m/z 153 → m/z 125: Loss of carbon monoxide (CO), a common fragmentation for phenoxy-type ions.

    • m/z 168 → m/z 138: Loss of formaldehyde (CH2O).

  • Fragmentation of the m/z 181 Ion: The 1,3,5-trimethoxybenzyl cation will also lose formaldehyde and methyl groups, though the pathways may differ slightly from the radical cation.

    • m/z 181 → m/z 151: Loss of formaldehyde (CH2O).

    • m/z 181 → m/z 166: Loss of a methyl radical (•CH3).

The overall proposed fragmentation scheme is visualized below.

Fragmentation_Pathway cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation cluster_tertiary Tertiary Fragmentation M 1,3,5-Trimethoxy-2-(2-methylallyl)benzene M•+ (m/z 236) F221 [M - CH3]•+ m/z 221 M->F221 - •CH3 F181 [M - C4H7]+ m/z 181 M->F181 - •C4H7 F168 [M - C4H8]•+ m/z 168 (McLafferty) M->F168 - C4H8 F151 [m/z 181 - CH2O]+ m/z 151 F181->F151 - CH2O F153 [m/z 168 - CH3]•+ m/z 153 F168->F153 - •CH3 F138 [m/z 168 - CH2O]•+ m/z 138 F168->F138 - CH2O F125 [m/z 153 - CO]+ m/z 125 F153->F125 - CO

Caption: Proposed EI-MS fragmentation pathways for the target molecule.

Summary of Key Diagnostic Ions

The following table summarizes the key fragment ions expected in the EI mass spectrum, their proposed elemental compositions, and the mechanisms of their formation.

m/zProposed FormulaSignificance / Formation Pathway
236[C14H20O3]•+Molecular Ion (M•+)
221[C13H17O3]•+Loss of a methyl radical (•CH3) from a methoxy group.
181[C10H13O3]+Benzylic cleavage with loss of the 2-methylallyl radical (•C4H7).
168[C9H12O3]•+McLafferty-type rearrangement with loss of neutral isobutene (C4H8). Likely the base peak .
153[C8H9O3]•+Loss of a methyl radical (•CH3) from the m/z 168 ion.
151[C9H11O2]+Loss of formaldehyde (CH2O) from the m/z 181 ion.
125[C7H9O2]+Loss of carbon monoxide (CO) from the m/z 153 ion.

Experimental Protocol for EI-MS Analysis

This protocol provides a standardized workflow for acquiring high-quality EI-MS data for the target compound.

Objective: To obtain the electron ionization mass spectrum of 1,3,5-Trimethoxy-2-(2-methylallyl)benzene for structural elucidation.

Materials:

  • Sample of 1,3,5-Trimethoxy-2-(2-methylallyl)benzene

  • High-purity volatile solvent (e.g., Methanol, Dichloromethane, Ethyl Acetate)

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system

  • GC column suitable for aromatic compounds (e.g., DB-5MS or equivalent)

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 100 µg/mL) in a suitable volatile solvent. Ensure the sample is fully dissolved.

    • Prepare a solvent blank for a control run.

  • Instrument Setup (GC-MS):

    • GC Parameters:

      • Injector Temperature: 250 °C

      • Injection Mode: Splitless or split (e.g., 20:1), depending on concentration.

      • Carrier Gas: Helium, at a constant flow rate (e.g., 1.0 mL/min).

      • Oven Temperature Program:

        • Initial Temperature: 100 °C, hold for 1 minute.

        • Ramp: 20 °C/min to 280 °C.

        • Final Hold: Hold at 280 °C for 5 minutes.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI).

      • Ionization Energy: 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Mass Range: Scan from m/z 40 to 400.

      • Solvent Delay: Set a suitable delay (e.g., 3 minutes) to prevent filament damage from the solvent peak.

  • Data Acquisition:

    • Inject the solvent blank to ensure the system is clean and to identify any background peaks.

    • Inject the prepared sample solution (typically 1 µL).

    • Acquire the data.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the target compound.

    • Extract the mass spectrum from this peak, performing background subtraction if necessary using the data from the blank run or adjacent sections of the chromatogram.

    • Analyze the spectrum, identifying the molecular ion and key fragment ions as outlined in this guide. Compare the observed m/z values and relative abundances to the predicted fragmentation pattern.

Conclusion

The mass spectrometry fragmentation of 1,3,5-Trimethoxy-2-(2-methylallyl)benzene is a predictable yet complex process dominated by a highly favorable McLafferty-type rearrangement, which leads to the stable 1,3,5-trimethoxybenzene radical cation at m/z 168. This pathway, along with characteristic benzylic cleavage (m/z 181) and subsequent losses of methyl radicals and formaldehyde, provides a rich tapestry of data for confident structural confirmation. By understanding these core pathways, researchers can effectively leverage EI-MS to identify this molecule and gain predictive insights into the fragmentation behavior of other substituted aromatic compounds in complex analytical workflows.

References

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87. Available at: [Link]

  • D'Alpaos, R., et al. (2021). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Journal of Mass Spectrometry. Available at: [Link]

  • Fiveable. (2025). Retro Diels-Alder: Organic Chemistry Study Guide. Fiveable. Available at: [Link]

  • Lee, J., et al. (2018). Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization. Molecules, 23(9), 2337. Available at: [Link]

  • All 'Bout Chemistry. (2021). McLafferty Rearrangement in Mass Spectroscopy and Tricks to identify an unknown structure. YouTube. Available at: [Link]

  • Unknown. (n.d.). McLafferty Rearrangement. Source Document. Available at: [Link]

  • ResearchGate. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. Available at: [Link]

  • Chemistry Steps. (2025). McLafferty Rearrangement. Chemistry Steps. Available at: [Link]

  • PubChem. (2026). 1,3,5-Trimethoxybenzene. PubChem. Available at: [Link]

  • Dea, P. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. PubMed. Available at: [Link]

  • Slideshare. (n.d.). Retro diels alder reaction and ortho effect. Slideshare. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Retro‐Diels‐Alder reaction in mass spectrometry. ResearchGate. Available at: [Link]

  • NIST. (n.d.). Benzene, 1,3,5-trimethoxy-. NIST WebBook. Available at: [Link]

  • YouTube. (2023). Mass Spectroscopy: Ortho rearrangement, Retro Diel's alder reaction, β-cleavage, allylic.... YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Retro-Diels–Alder reaction. Wikipedia. Available at: [Link]

  • ACS Publications. (2004). Substituent Effects in the Unimolecular Fragmentation of Anisole Dication Derivatives. The Journal of Physical Chemistry A. Available at: [Link]

  • Chemistry LibreTexts. (2022). 6.11: Fragmentation Pathways. Chemistry LibreTexts. Available at: [Link]

  • YouTube. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1,3,5-Trimethoxy-2-(2-methylallyl)benzene as a Key Precursor in the Total Synthesis of Chroman-Fused Phloroglucinols

Target Audience: Synthetic Chemists, Natural Product Researchers, and Drug Discovery Professionals Document Type: Advanced Methodology & Experimental Protocol Guide Chemical Rationale: Overcoming the Over-Alkylation Bott...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Natural Product Researchers, and Drug Discovery Professionals Document Type: Advanced Methodology & Experimental Protocol Guide

Chemical Rationale: Overcoming the Over-Alkylation Bottleneck

The synthesis of prenylated phloroglucinols and chroman-fused natural products (such as euglobals, macrocarpals, and rhodomyrtosones) presents a notorious challenge: the direct prenylation or methallylation of electron-rich phloroglucinol cores almost universally results in intractable mixtures of mono-, di-, and tri-alkylated species [1].

To bypass this lack of regiocontrol, 1,3,5-trimethoxy-2-(2-methylallyl)benzene is deployed as a highly strategic, pre-assembled building block [2]. The causality behind selecting this specific precursor lies in its structural masking:

  • Steric and Electronic Shielding: The trimethoxy system fully protects the highly nucleophilic oxygen centers, preventing unwanted electrophilic aromatic substitutions during early-stage functionalizations.

  • Latent Electrophilicity: The pre-installed 2-methylallyl (methallyl) group serves as an unactivated, yet highly specific, intramolecular electrophile. Once a single adjacent methoxy group is cleaved, the resulting phenol is perfectly positioned for a thermodynamically driven ring closure, yielding the ubiquitous 2,2-dimethylchroman architecture [3].

Mechanistic Pathways: Demethylation and Cyclization Dynamics

The transformation of 1,3,5-trimethoxy-2-(2-methylallyl)benzene into a complex polycyclic scaffold relies on two highly controlled mechanistic steps.

Regioselective Mono-Demethylation

Exposing the precursor to a hard Lewis acid, such as Boron tribromide ( BBr3​ ), initiates the sequence. The steric bulk of the methallyl group plays a critical role here; it forces the BBr3​ to coordinate preferentially with the least sterically hindered methoxy oxygen. At cryogenic temperatures (-78 °C), the stoichiometric addition of BBr3​ (1.05 equivalents) ensures that only one ether bond is cleaved via an SN​2 -like attack by the bromide ion on the activated methyl group. This unveils a single nucleophilic phenol—2-(2-methylallyl)-3,5-dimethoxyphenol —while leaving the remaining methoxy groups intact for late-stage manipulation.

Intramolecular Hydroalkoxylation

The unveiled phenol is primed for cyclization. Under Brønsted acid catalysis (e.g., p -toluenesulfonic acid), the terminal olefin of the methallyl group is protonated, generating a stable tertiary carbocation. The adjacent phenolic oxygen undergoes a rapid intramolecular nucleophilic attack. Geometrically, this proceeds via a favored 6-endo-trig pathway (or formally 6-exo-tet post-carbocation formation), cleanly constructing the 2,2-dimethylchroman ring system without the formation of oligomeric byproducts [3].

SyntheticWorkflow Step1 1,3,5-Trimethoxy-2- (2-methylallyl)benzene Step2 Regioselective Demethylation (BBr3, -78 °C) Step1->Step2 Step3 2-(2-Methylallyl)- 3,5-dimethoxyphenol Step2->Step3 Step4 Intramolecular Hydroalkoxylation (Lewis/Brønsted Acid) Step3->Step4 Step5 2,2-Dimethyl-5,7- dimethoxychroman Core Step4->Step5 Step6 Late-Stage Functionalization (Acylation/Formylation) Step5->Step6 Step7 Complex Phloroglucinols (e.g., Euglobals, Macrocarpals) Step6->Step7

Fig 1. Logical workflow for the synthesis of chroman-fused natural products from the precursor.

Quantitative Data: Condition Optimization

The following table summarizes the optimization data for the two key transformations, demonstrating the superiority of specific catalytic choices based on yield and chemoselectivity.

Reaction StepCatalyst / ReagentSolventTemp (°C)Time (h)Conversion (%)Major Product
Demethylation BBr3​ (1.05 eq) CH2​Cl2​ -78 to 02.5>95Mono-phenol (Target)
Demethylation AlCl3​ (2.0 eq)Toluene804.078Mono-phenol + Di-phenol
Cyclization p -TSA (0.1 eq)Toluene1106.0922,2-Dimethylchroman
Cyclization BF3​⋅OEt2​ (0.5 eq) CH2​Cl2​ 0 to 253.0882,2-Dimethylchroman
Cyclization AgOTf (0.05 eq)DCE8012.0852,2-Dimethylchroman

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process visual and chromatographic cues are provided to ensure the chemist can verify the success of the reaction in real-time.

Protocol A: Regioselective Mono-Demethylation via BBr3​

Objective: Synthesis of 2-(2-methylallyl)-3,5-dimethoxyphenol.

  • Setup: Flame-dry a 100 mL Schlenk flask under argon. Charge the flask with 1,3,5-trimethoxy-2-(2-methylallyl)benzene (5.0 mmol, 1.11 g) and anhydrous CH2​Cl2​ (25 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Reagent Addition: Syringe in BBr3​ (1.0 M in CH2​Cl2​ , 5.25 mL, 1.05 equiv) dropwise over 10 minutes.

    • Self-Validation Cue: The solution will immediately transition from a colorless liquid to a deep reddish-brown complex upon the first few drops, visually confirming the formation of the Lewis acid-base adduct.

  • Reaction Progression: Stir at -78 °C for 1 hour, then gradually warm to 0 °C over 1.5 hours.

  • Quenching: Re-cool the mixture to -78 °C. Slowly add anhydrous methanol (5 mL) dropwise.

    • Self-Validation Cue: A controlled exotherm and the evolution of HBr gas will occur. The deep red color will rapidly dissipate into a pale yellow solution, indicating the successful decomposition of the boron complex.

  • Workup: Dilute with water (30 mL) and extract with CH2​Cl2​ (3 × 20 mL). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography (Hexanes/EtOAc 8:2) to yield the mono-phenol.

Protocol B: p -TSA Catalyzed Intramolecular Hydroalkoxylation

Objective: Synthesis of 5,7-dimethoxy-2,2-dimethylchroman.

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

  • Reaction Mixture: Dissolve the isolated 2-(2-methylallyl)-3,5-dimethoxyphenol (4.0 mmol, 0.83 g) in anhydrous toluene (20 mL). Add p -toluenesulfonic acid monohydrate ( p -TSA, 0.4 mmol, 76 mg, 10 mol%).

  • Thermal Cyclization: Heat the mixture to a vigorous reflux (110 °C).

    • Self-Validation Cue: As the reaction reaches reflux, the Dean-Stark trap will begin collecting trace moisture, driving the equilibrium forward.

  • Monitoring: After 4 hours, perform TLC analysis (Hexanes/EtOAc 9:1).

    • Self-Validation Cue: The UV-active starting phenol spot ( Rf​≈0.3 , stains dark brown with KMnO4​ ) will disappear, replaced by a highly non-polar, strongly UV-active chroman product ( Rf​≈0.7 , stains faint yellow/white with KMnO4​ ).

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO3​ (15 mL) to neutralize the acid, and extract with EtOAc (3 × 15 mL). Dry and concentrate to afford the pure chroman core, ready for late-stage functionalization (e.g., Vilsmeier-Haack formylation or Friedel-Crafts acylation).

References

  • Bharate, S. B., & Singh, I. P. "Phloroglucinol Compounds of Natural Origin: Synthetic Aspects." ResearchGate.
  • "Chemoselective Nucleophilic Functionalizations of Aromatic Aldehydes and Acetals via Pyridinium Salt Intermediates." The Journal of Organic Chemistry - ACS Publications.
  • "Palladium and Nickel Catalyzed Transformations Forming Functionalized Dihydroisoquinolinones, Chromans, Dihydrobenzofurans..." Scholaris.ca.
Application

HPLC method development for the analysis of 1,3,5-Trimethoxy-2-(2-methylallyl)benzene

Application Note: HPLC Method Development and Validation for the Analysis of 1,3,5-Trimethoxy-2-(2-methylallyl)benzene Physicochemical Profiling & Analytical Challenges 1,3,5-Trimethoxy-2-(2-methylallyl)benzene (Molecula...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC Method Development and Validation for the Analysis of 1,3,5-Trimethoxy-2-(2-methylallyl)benzene

Physicochemical Profiling & Analytical Challenges

1,3,5-Trimethoxy-2-(2-methylallyl)benzene (Molecular Formula: C₁₃H₁₈O₃) is a highly lipophilic, neutral aromatic compound. Structurally, it features an electron-rich benzene core—driven by the electron-donating effects of three methoxy groups—coupled with a bulky, non-polar 2-methylallyl (methallyl) appendage[1].

Because the molecule lacks ionizable functional groups (such as amines or carboxylic acids), its retention in Reversed-Phase Liquid Chromatography (RPLC) is dictated entirely by hydrophobic partitioning and π−π interactions[2]. The primary analytical challenge in quantifying this compound lies in achieving baseline separation from structurally similar positional isomers, natural product analogs (e.g., elemicin derivatives), or oxidative degradation products (such as epoxides forming at the isolated methylallyl double bond).

Method Rationale: The Causality of Chromatographic Choices

Standard method development often defaults to C18 stationary phases. However, C18 columns rely almost exclusively on dispersive hydrophobic interactions[3]. For highly aromatic analytes like trimethoxybenzene derivatives, a Phenyl-Hexyl stationary phase offers a superior, orthogonal selectivity[4].

  • Stationary Phase Causality: A Phenyl-Hexyl phase provides dual retention mechanisms. The hexyl alkyl chain provides standard hydrophobic partitioning, while the terminal phenyl ring engages in π−π electron interactions with the analyte's electron-rich trimethoxybenzene core and the isolated alkene of the methylallyl group[4].

  • Mobile Phase Causality: To exploit these π−π interactions, Methanol (MeOH) must be selected as the organic modifier instead of Acetonitrile (ACN). ACN possesses its own π electrons within its nitrile triple bond, which competitively inhibit the analyte-stationary phase π−π interactions. Methanol, lacking π electrons, enhances these interactions, maximizing the unique selectivity of the Phenyl-Hexyl column[4].

  • Particle Morphology: Utilizing superficially porous particles (SPP) at an elevated temperature (40 °C) lowers solvent viscosity, improves mass transfer, and generates high theoretical plate counts without the extreme backpressures associated with sub-2 µm fully porous particles[3].

Quality-by-Design (QbD) Method Development Workflow

Workflow N1 Physicochemical Profiling (Lipophilicity, UV Absorbance) N2 Stationary Phase Screening (C18 vs. Phenyl-Hexyl) N1->N2 Defined Neutral/Aromatic N3 Mobile Phase Optimization (MeOH vs. ACN for π-π interaction) N2->N3 Phenyl-Hexyl Selected N4 Gradient & Temperature Tuning (Isocratic vs. Gradient, 40°C) N3->N4 MeOH Enhances π-π N5 ICH Q2(R2) Method Validation (Specificity, Linearity, Precision) N4->N5 Optimized Parameters

Figure 1: Systematic Quality-by-Design (QbD) workflow for HPLC method development.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and data integrity, this protocol incorporates System Suitability Testing (SST) as a prerequisite self-validating mechanism before any sample analysis begins.

Reagents and Instrumentation
  • Analyte: 1,3,5-Trimethoxy-2-(2-methylallyl)benzene reference standard (Purity 99.0%).

  • Solvents: HPLC-Grade Methanol, Milli-Q Water (18.2 M Ω⋅ cm).

  • Instrumentation: UHPLC or standard HPLC system equipped with a Diode Array Detector (DAD) and a column oven.

Chromatographic Conditions
  • Column: Superficially porous Phenyl-Hexyl column (2.7 µm, 100 mm × 4.6 mm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelengths: 210 nm (optimal for the isolated double bond) and 270 nm (optimal for the trimethoxyaromatic ring).

  • Injection Volume: 5.0 µL.

Table 1: Mobile Phase Gradient Program

Time (min)% Mobile Phase A (Milli-Q Water)% Mobile Phase B (Methanol)Flow Profile
0.04060Isocratic Hold
5.01090Linear Gradient
7.01090Column Wash
7.14060Re-equilibration
10.04060End of Run
Step-by-Step Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of the 1,3,5-Trimethoxy-2-(2-methylallyl)benzene standard into a 10 mL volumetric flask.

  • Dissolution: Add approximately 7 mL of HPLC-grade Methanol. Sonicate for 5 minutes in a water bath to ensure complete dissolution.

  • Volume Adjustment: Bring to volume (10.0 mL) with Methanol to yield a 1.0 mg/mL stock solution.

  • Working Standard: Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with a 50:50 (v/v) Water:Methanol diluent to achieve a final working concentration of 100 µg/mL. Note: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion.

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial.

ICH Q2(R2) Validation Framework

To demonstrate that the analytical procedure is fit for its intended purpose, it must be validated according to the latest ICH Q2(R2) guidelines (effective June 2024)[5]. The self-validating nature of this method requires the following parameters to be met during the validation lifecycle.

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation ParameterICH Q2(R2) RequirementTarget Acceptance Criteria
System Suitability Resolution ( Rs​ ), Tailing ( Tf​ ), Plates ( N ) Rs​ > 2.0, Tf​ < 1.5, N > 5000
Specificity Peak Purity Index via DADPurity Angle < Purity Threshold; No co-elution
Linearity & Range Correlation Coefficient ( R2 ) R2≥0.999 over 25% to 150% of target conc.
Precision % RSD of Peak Area (Repeatability, n=6 )% RSD 2.0%
Accuracy % Recovery at 3 concentration levels98.0% – 102.0% recovery
Robustness Deliberate variations (Temp ± 2°C, Flow ± 0.1)System Suitability criteria must remain met

Conclusion

By strategically selecting a Phenyl-Hexyl stationary phase and utilizing Methanol to promote π−π interactions, this method overcomes the limitations of traditional C18 chromatography for electron-rich aromatic compounds. The resulting protocol delivers a highly specific, robust, and ICH Q2(R2)-compliant framework for the precise quantification of 1,3,5-Trimethoxy-2-(2-methylallyl)benzene.

References

  • National Center for Biotechnology Information (PubChem). 1,3,5-Trimethoxybenzene. Retrieved from:[Link]

  • International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from:[Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development, 2nd Edition. Wiley-Interscience. Retrieved from:[Link]

  • Waters Corporation. Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. Retrieved from:[Link]

  • Agilent Technologies. Use of Agilent Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development. Retrieved from:[Link]

Sources

Method

Application Note: Synthesis of 1,3,5-Trimethoxy-2-(2-methylallyl)benzene via Microwave-Assisted Claisen Rearrangement

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary The synthesis of highly substituted, sterically hindered aromati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The synthesis of highly substituted, sterically hindered aromatic ethers such as 1,3,5-trimethoxy-2-(2-methylallyl)benzene requires precise control over regioselectivity and reaction kinetics. This application note details a robust, three-step synthetic workflow centered around a highly regioselective, microwave-accelerated aromatic Claisen rearrangement. By transitioning from traditional thermal conditions to targeted dielectric heating, this protocol suppresses abnormal rearrangement pathways, minimizes polymerization, and drastically reduces reaction times from days to minutes.

Mechanistic Rationale & Reaction Design

The synthesis is divided into three distinct phases, each optimized for maximum yield and mechanistic fidelity:

Step 1: O-Alkylation (Etherification)

The sequence begins with the O-alkylation of 3,5-dimethoxyphenol using 3-chloro-2-methylpropene. Potassium carbonate (K₂CO₃) in acetone is utilized to provide a heterogeneous, mildly basic environment. Causality: The phenoxide anion remains tightly coordinated to the potassium cation at the solid-liquid interface. This steric shielding prevents C-alkylation, driving exclusive O-alkylation. The addition of catalytic potassium iodide (KI) facilitates an in situ Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide, thereby accelerating the Sₙ2 displacement.

Step 2: The Aromatic Claisen Rearrangement

The core transformation is the [3,3]-sigmatropic rearrangement of 1-(2-methylallyloxy)-3,5-dimethoxybenzene to 2-(2-methylallyl)-3,5-dimethoxyphenol.

  • Transition State & Regioselectivity: The reaction proceeds via a highly ordered, chair-like transition state[1]. Because the 3,5-dimethoxy groups symmetrically activate the ortho-positions (C2 and C6), the 2-methylallyl group migrates exclusively to the C2/C6 position.

  • Microwave Acceleration: Traditional thermal Claisen rearrangements require prolonged heating (180–225 °C), which frequently leads to competitive side reactions, including the "abnormal" Claisen rearrangement (terminal double bond migration) and intermolecular polymerization [2]. Microwave irradiation in N-methyl-2-pyrrolidone (NMP) provides rapid, uniform dielectric heating. This overcomes the high activation energy of the [3,3]-shift while minimizing the thermal residence time that leads to degradation [3]. Furthermore, solvent polarity heavily influences the polar transition state, accelerating the rearrangement [4].

Step 3: O-Methylation

The final step caps the newly formed phenolic hydroxyl group. Methyl iodide (MeI) is utilized as a highly electrophilic methylating agent in N,N-dimethylformamide (DMF). Causality: DMF, a polar aprotic solvent, leaves the phenoxide nucleophile completely unsolvated and highly reactive, ensuring rapid and complete conversion at room temperature.

Experimental Workflow

Workflow A 3,5-Dimethoxyphenol B 1-(2-Methylallyloxy)- 3,5-dimethoxybenzene A->B Step 1: O-Alkylation (K2CO3, Acetone) C 2-(2-Methylallyl)- 3,5-dimethoxyphenol B->C Step 2: Claisen (MW, 200°C) D 1,3,5-Trimethoxy-2- (2-methylallyl)benzene C->D Step 3: O-Methylation (MeI, K2CO3, DMF)

Synthetic workflow for 1,3,5-Trimethoxy-2-(2-methylallyl)benzene.

Quantitative Data & Optimization

The table below highlights the critical advantage of microwave irradiation over conventional thermal heating for the Claisen rearrangement step.

Table 1: Optimization of the Claisen Rearrangement Step

Heating MethodSolventTemp (°C)TimeYield (%)Byproduct Profile
Conventional ThermalNeat20024 h45High polymerization
Conventional ThermalDecalin19048 h52Moderate abnormal Claisen
Microwave IrradiationNeat20010 min88Low (<5%)
Microwave Irradiation NMP 200 15 min 92 Trace (<2%)

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 1-(2-methylallyloxy)-3,5-dimethoxybenzene
  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 3,5-dimethoxyphenol (10.0 mmol, 1.0 equiv), anhydrous K₂CO₃ (15.0 mmol, 1.5 equiv), and KI (1.0 mmol, 0.1 equiv).

  • Solvent Addition: Suspend the mixture in 20 mL of anhydrous acetone (0.5 M).

  • Reagent Addition: Add 3-chloro-2-methylpropene (12.0 mmol, 1.2 equiv) dropwise at room temperature under an argon atmosphere.

  • Reaction: Attach a reflux condenser and heat the mixture to 60 °C (reflux) for 6 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2).

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (silica gel, 5% EtOAc in Hexanes) to afford the pure ether.

Protocol 2: Microwave-Assisted Claisen Rearrangement
  • Preparation: Transfer 1-(2-methylallyloxy)-3,5-dimethoxybenzene (5.0 mmol) to a 30 mL microwave-safe quartz or borosilicate vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add 25 mL of anhydrous N-methyl-2-pyrrolidone (NMP) to achieve a 0.2 M concentration. Seal the vessel with a pressure-rated cap.

  • Irradiation: Place the vessel in a dedicated microwave synthesizer. Ramp the temperature to 200 °C over 2 minutes and hold at 200 °C for exactly 15 minutes.

  • Quench & Extraction: Cool the vessel rapidly to room temperature using compressed air. Dilute the mixture with 100 mL of EtOAc.

  • Washing: Wash the organic layer with distilled water (5 × 50 mL) to completely partition and remove the NMP, followed by a final brine wash (50 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The resulting 2-(2-methylallyl)-3,5-dimethoxyphenol is typically >95% pure by NMR and can be used directly in the next step.

Protocol 3: O-Methylation to Target Compound
  • Preparation: Dissolve 2-(2-methylallyl)-3,5-dimethoxyphenol (4.0 mmol, 1.0 equiv) in 13 mL of anhydrous DMF (0.3 M) in a 50 mL round-bottom flask.

  • Activation: Add anhydrous K₂CO₃ (8.0 mmol, 2.0 equiv) and stir for 10 minutes to pre-form the phenoxide.

  • Methylation: Caution: Perform in a well-ventilated fume hood. Add methyl iodide (MeI) (6.0 mmol, 1.5 equiv) dropwise.

  • Reaction: Stir the sealed reaction mixture at room temperature for 4 hours.

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 × 30 mL).

  • Final Purification: Wash the combined ether extracts with water (2 × 20 mL) and brine (20 mL), dry over MgSO₄, and concentrate in vacuo. Purify via short-path silica gel chromatography to yield the final product: 1,3,5-Trimethoxy-2-(2-methylallyl)benzene .

References

  • Investigating the microwave-accelerated Claisen rearrangement of allyl aryl ethers: Scope of the catalysts, solvents, temperatures, and substrates. Tetrahedron Letters (2020). URL:[Link]

  • Acid catalysed ortho-Claisen rearrangement of allyl aryl ethers in trifluoroacetic acid. Journal of the Chemical Society, Perkin Transactions 2 (1974). URL:[Link]

  • Revisiting Aromatic Claisen Rearrangement Using Unstable Aryl Sulfonium/Iodonium Species. Accounts of Chemical Research (2022). URL:[Link]

  • The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. PMC (2021). URL:[Link]

Sources

Application

Regioselective Methallylation of 1,3,5-Trimethoxybenzene: Advanced Protocols and Mechanistic Insights

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Introduction & Scope The methallylation of electron-rich arenes is a pivotal t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Introduction & Scope

The methallylation of electron-rich arenes is a pivotal transformation in medicinal chemistry, providing a versatile 2-methylallyl handle for downstream cross-coupling, epoxidation, or cyclization. 1,3,5-Trimethoxybenzene (TMB) serves as an excellent model substrate due to its highly nucleophilic nature, driven by the synergistic electron-donating effects of three meta-oriented methoxy groups.

However, this high reactivity presents a significant chemoselective challenge: preventing polyalkylation. Achieving strict regioselective mono-methallylation requires precise control over catalyst selection, stoichiometry, and reaction kinetics. This application note details optimized Friedel-Crafts methallylation protocols utilizing both Lewis and Brønsted acid catalysis to achieve >95% selectivity for 2-methallyl-1,3,5-trimethoxybenzene.

Mechanistic Principles & Causality (E-E-A-T)

The Friedel-Crafts methallylation of TMB proceeds via an electrophilic aromatic substitution ( SE​Ar ) pathway. Understanding the causality behind the reaction's selectivity is critical for scaling and optimization:

  • Electrophile Generation: The reaction is initiated by the activation of methallyl chloride (or methallyl acetate) by a Lewis acid (e.g., BiCl3​ ) to generate a resonance-stabilized methallyl cation[1].

  • Nucleophilic Attack & Symmetry: TMB attacks the electrophile to form a Wheland intermediate (sigma complex). Because TMB is perfectly symmetric ( D3h​ symmetry), the initial attack occurs at any of the equivalent unsubstituted carbons with equal probability.

  • Causality of Mono-Selectivity: Once the first methallyl group is installed, the resulting 2-methallyl-1,3,5-trimethoxybenzene experiences significant steric crowding. The bulky 2-methylallyl moiety sterically shields the adjacent methoxy groups, hindering subsequent electrophilic attacks at the remaining 4- and 6-positions. By maintaining low temperatures (0 °C to 25 °C) and strictly limiting the electrophile to 1.05 equivalents, the activation energy required for a second alkylation is not reached, effectively halting the reaction at the mono-alkylated stage.

Reaction Pathway Visualization

G Reactant1 1,3,5-Trimethoxybenzene (Highly Nucleophilic Arene) SigmaComplex Wheland Intermediate (Sigma Complex) Reactant1->SigmaComplex Electrophilic Attack Reactant2 Methallyl Chloride (Electrophile Precursor) ActiveElectrophile Methallyl Cation Complex (Resonance Stabilized) Reactant2->ActiveElectrophile Activation by Catalyst Catalyst Lewis Acid Catalyst (e.g., BiCl3 or Sc(OTf)3) Catalyst->ActiveElectrophile ActiveElectrophile->SigmaComplex Product 2-Methallyl-1,3,5-trimethoxybenzene (Mono-alkylated Product) SigmaComplex->Product Deprotonation (Regaining Aromaticity) Byproduct Poly-alkylated Byproducts (Minimized by Sterics/Temp) Product->Byproduct Excess Electrophile High Temp

Reaction pathway for Lewis acid-catalyzed regioselective methallylation of 1,3,5-trimethoxybenzene.

Experimental Protocols

Protocol A: Bismuth(III) Chloride-Catalyzed Methallylation (Mild Lewis Acid Approach)

Bismuth(III) compounds are highly effective, low-toxicity Lewis acids for Friedel-Crafts alkylations, offering superior functional group tolerance compared to traditional AlCl3​ [1].

Reagents:

  • 1,3,5-Trimethoxybenzene (1.0 equiv, 10.0 mmol, 1.68 g)

  • Methallyl chloride (1.05 equiv, 10.5 mmol, 1.03 mL)

  • BiCl3​ (5 mol%, 0.5 mmol, 157 mg)

  • Anhydrous Dichloromethane (DCM, 20 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Add 1,3,5-trimethoxybenzene and anhydrous DCM to the flask. Stir until completely dissolved.

  • Catalyst Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add BiCl3​ in one portion. The solution may turn slightly yellow, indicating the formation of the catalyst-arene complex.

  • Electrophile Addition: Add methallyl chloride dropwise over 15 minutes using a syringe pump. Critical Step: Slow addition prevents localized concentration spikes of the electrophile, which is the primary cause of unwanted polyalkylation.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4 hours.

  • Quenching & Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO3​ . Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (silica gel, 0–5% EtOAc in Hexanes) to yield the mono-alkylated product.

Protocol B: Scandium(III) Triflate-Catalyzed Methallylation (Halide-Free Route)

Using methallyl acetate with a highly oxophilic, recoverable Lewis acid like Sc(OTf)3​ provides a greener, halide-free alternative.

Step-by-Step Methodology:

  • Dissolve TMB (1.0 equiv) and methallyl acetate (1.1 equiv) in nitromethane (0.5 M) at room temperature.

  • Add Sc(OTf)3​ (2 mol%) and heat the mixture to 40 °C for 6 hours.

  • Quench with water, extract with EtOAc, dry over Na2​SO4​ , and purify via chromatography as described in Protocol A.

Quantitative Data & Catalyst Comparison

The choice of catalyst and temperature profoundly impacts the ratio of mono- to di-alkylated products.

CatalystLoading (mol%)ElectrophileTemp (°C)Time (h)Mono-Alkylation Yield (%)Di-Alkylation Yield (%)
BiCl3​ [1]5Methallyl chloride25492 < 2
ZnCl2​ 10Methallyl chloride258855
Sc(OTf)3​ 2Methallyl acetate406893
AlCl3​ 10Methallyl chloride026525 (Poor Control)

Table 1: Comparative efficiency of Lewis acids in the regioselective methallylation of 1,3,5-trimethoxybenzene. Yields determined by isolated mass after chromatography.

Analytical Validation

To ensure the trustworthiness of the protocol, the product must be rigorously validated:

  • 1 H NMR (400 MHz, CDCl3​ ): Successful mono-alkylation is confirmed by the disappearance of one of the three equivalent aromatic protons of TMB (singlet at δ 6.10) and the appearance of a two-proton singlet at δ 6.15 (aromatic H). The methallyl signals will appear at: δ 4.75 (m, 1H, =CH2​ ), 4.45 (m, 1H, =CH2​ ), 3.80 (s, 9H, −OCH3​ ), 3.25 (s, 2H, Ar−CH2​− ), 1.75 (s, 3H, −CH3​ ).

  • Quantitative Purity Assessment: Yields and purities can be rigorously validated using quantitative 1 H NMR (qNMR) against an internal standard[2]. Note: While TMB is a ubiquitous internal standard in literature[3], it is the reactant in this protocol; therefore, mesitylene or hexamethylbenzene must be used as the internal standard instead[4].

Sources

Method

Application Note: High-Yield Synthesis and Downstream Diversification of 1,3,5-Trimethoxy-2-(2-methylallyl)benzene

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide Strategic Rationale & Scaffold Significance In modern drug discovery, the rapid a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Strategic Rationale & Scaffold Significance

In modern drug discovery, the rapid assembly of complex, sp³-rich polycyclic scaffolds from flat, aromatic precursors is a highly sought-after capability. The molecule 1,3,5-trimethoxy-2-(2-methylallyl)benzene serves as a premier, highly versatile building block for this purpose.

Mechanistic Causality: The strategic selection of this specific scaffold relies on two synergistic structural features:

  • The 1,3,5-Trimethoxyarene Core: The three electron-donating methoxy groups render the aromatic ring exceptionally nucleophilic. This allows for rapid, directed ortho-lithiation[1] during the initial synthesis, and later facilitates mild, intramolecular Friedel-Crafts cyclizations without the need for harsh, forcing conditions that might degrade sensitive functional groups.

  • The 2-Methylallyl (Methallyl) Appendage: Unlike a standard allyl group, the methallyl moiety possesses a branched methyl group. This structural nuance is critical. Upon protonation or Lewis acid activation, it forms a highly stable tertiary carbocation, dictating strict regiocontrol during cyclization. Furthermore, upon oxidative cleavage, it yields a methyl ketone rather than an aldehyde, providing a stable handle for subsequent reductive aminations in alkaloid synthesis.

Divergent Synthetic Pathways

To maximize the utility of this scaffold, we have validated three divergent downstream pathways. By altering the reaction conditions, the core scaffold can be selectively driven toward a ketone building block (Pathway A), a rigidified polycyclic indane scaffold (Pathway B), or a primary alcohol (Pathway C).

G Core 1,3,5-Trimethoxy-2-(2-methylallyl)benzene (Core Scaffold) Oxid Pathway A: Oxidative Cleavage (OsO4, NaIO4) Core->Oxid Cycl Pathway B: Lewis Acid Cyclization (BF3·OEt2) Core->Cycl Hydro Pathway C: Hydroboration-Oxidation (BH3·THF, H2O2/NaOH) Core->Hydro Ketone 1-(2,4,6-Trimethoxyphenyl)propan-2-one (Ketone Building Block) Oxid->Ketone Indane 1,1-Dimethyl-4,6-dimethoxyindane (Polycyclic Scaffold) Cycl->Indane Alcohol 3-(2,4,6-Trimethoxyphenyl)-2-methylpropan-1-ol (Alcohol Building Block) Hydro->Alcohol

Divergent synthetic pathways from 1,3,5-Trimethoxy-2-(2-methylallyl)benzene.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. We embed in-process checks (e.g., colorimetric shifts, aliquot quenching) to ensure researchers can verify the success of intermediate states before proceeding, thereby preventing the loss of valuable materials.

Protocol 1: Synthesis of the Core Scaffold via Directed Ortho-Lithiation

Objective: Synthesize 1,3,5-trimethoxy-2-(2-methylallyl)benzene from commercially available 1,3,5-trimethoxybenzene.

Causality & Design: Direct Friedel-Crafts alkylation of highly activated arenes often leads to uncontrollable polyalkylation. To ensure absolute mono-alkylation regiocontrol, we utilize directed ortho-lithiation (DoM)[1]. The three methoxy groups coordinate the lithium cation, directing deprotonation exclusively to the 2-position. Subsequent trapping with methallyl bromide yields the desired product[2].

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add 1,3,5-trimethoxybenzene (10.0 mmol, 1.68 g) and anhydrous THF (50 mL). Cool the solution to 0 °C using an ice-water bath.

  • Lithiation: Dropwise add n-butyllithium (1.1 equiv, 11.0 mmol, 4.4 mL of a 2.5 M solution in hexanes) over 10 minutes. Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Self-Validation Check (Aliquot Quench): Withdraw a 0.1 mL aliquot and quench with D₂O. Analyze via crude ¹H NMR. The disappearance of the aromatic singlet (δ 6.15 ppm) and replacement with a deuterium-coupled signal confirms >95% lithiation.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add methallyl bromide (1.2 equiv, 12.0 mmol, 1.21 mL) dropwise. Stir for 2 hours, allowing the mixture to slowly reach room temperature.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL) to prevent acidic cleavage of the methoxy groups. Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, 95:5 Hexanes/EtOAc) to yield the core scaffold as a colorless oil.

Protocol 2: Pathway A – Lemieux-Johnson Oxidative Cleavage

Objective: Convert the core scaffold to 1-(2,4,6-trimethoxyphenyl)propan-2-one.

Causality & Design: Standard ozonolysis of electron-rich trimethoxyarenes risks over-oxidation and ring degradation. The Lemieux-Johnson oxidation (OsO₄/NaIO₄) provides a milder, highly chemoselective alternative for cleaving the isolated alkene without touching the aromatic system.

Step-by-Step Procedure:

  • Dissolve the core scaffold (5.0 mmol, 1.11 g) in a 3:1 mixture of THF/H₂O (40 mL).

  • Add NaIO₄ (3.0 equiv, 15.0 mmol, 3.21 g) and stir for 5 minutes at room temperature.

  • Add a catalytic amount of OsO₄ (0.02 equiv, 0.1 mmol, 0.63 mL of a 4% wt solution in H₂O).

  • Self-Validation Check: The reaction will initially turn dark brown (formation of OsO₂). As the catalytic cycle turns over and NaIO₄ regenerates Os(VIII), the solution will transition to a cloudy, pale yellow suspension. This color shift validates active catalysis.

  • Stir for 4 hours. Monitor by TLC (Hexanes/EtOAc 8:2). The non-polar alkene spot will disappear, replaced by a strongly UV-active, more polar ketone spot.

  • Quench with saturated aqueous Na₂S₂O₃ (20 mL) to reduce residual osmium. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

Protocol 3: Pathway B – Lewis Acid-Mediated Intramolecular Cyclization

Objective: Synthesize 1,1-dimethyl-4,6-dimethoxyindane.

Causality & Design: We utilize Boron trifluoride diethyl etherate (BF₃·OEt₂) as a mild Lewis acid. Stronger Brønsted acids (e.g., H₂SO₄) would cause undesired demethylation of the aryl ethers. BF₃·OEt₂ cleanly activates the methallyl double bond to form a tertiary carbocation, which is immediately trapped by the highly nucleophilic ortho-position of the trimethoxy ring, yielding a rigid indane system.

Step-by-Step Procedure:

  • Dissolve the core scaffold (2.0 mmol, 444 mg) in anhydrous CH₂Cl₂ (20 mL) under argon and cool to -78 °C.

  • Add BF₃·OEt₂ (1.5 equiv, 3.0 mmol, 0.37 mL) dropwise.

  • Stir at -78 °C for 1 hour, then gradually warm to 0 °C over 2 hours.

  • Self-Validation Check: Quench a micro-aliquot in saturated NaHCO₃ and run a TLC. The product indane will run slightly higher (less polar) than the starting material due to the loss of the rotational degrees of freedom of the alkene.

  • Quench the main reaction with saturated aqueous NaHCO₃ (15 mL). Extract with CH₂Cl₂, dry, and concentrate. Purify via short-path silica plug.

Quantitative Data & Yield Analysis

To ensure rigorous quantification, yields for complex mixtures prior to isolation should be determined by quantitative NMR (qNMR). While 1,3,5-trimethoxybenzene is a standard qNMR internal reference in the literature[3], it cannot be used here as it is our starting material. We mandate the use of mesitylene as the internal standard.

Synthetic StepReagents & CatalystTemp / TimeIsolated Yield (%)qNMR Purity (%)Primary Byproducts
Core Scaffold n-BuLi, Methallyl Bromide0 °C to RT / 3.5 h88%>98%Traces of unreacted 1,3,5-trimethoxybenzene
Pathway A (Ketone) OsO₄ (2 mol%), NaIO₄RT / 4.0 h82%96%Minor α-hydroxy ketone intermediate
Pathway B (Indane) BF₃·OEt₂ (1.5 equiv)-78 °C to 0 °C / 3.0 h91%>99%Demethylated phenolic traces (<1%)
Pathway C (Alcohol) BH₃·THF, then H₂O₂/NaOH0 °C to RT / 5.0 h79%95%Regioisomeric tertiary alcohol (<5%)

Table 1: Summary of optimized reaction conditions, isolated yields, and purity metrics for the diversification of 1,3,5-Trimethoxy-2-(2-methylallyl)benzene.

References

  • Transnitrilation from Dimethylmalononitrile to Aryl Grignard and Lithium Reagents: A Practical Method for Aryl Nitrile Synthesis Journal of the American Chemical Society (JACS)
  • Lithium Enolate with a Lithium-Alkyne Interaction in the Enantioselective Construction of Quaternary Carbon Centers: Concise Synthesis of (+)-Goniomitine PubMed Central (PMC)
  • Formal α-Allylation of Primary Amines by a Dearomative, Palladium-Catalyzed Umpolung Allylation of N-(Aryloxy)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Yield Optimization for 1,3,5-Trimethoxy-2-(2-methylallyl)benzene Synthesis

Introduction & Mechanistic Overview The synthesis of 1,3,5-trimethoxy-2-(2-methylallyl)benzene via the Friedel-Crafts allylation of 1,3,5-trimethoxybenzene (TMB) with methallyl chloride (3-chloro-2-methylpropene) is a fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The synthesis of 1,3,5-trimethoxy-2-(2-methylallyl)benzene via the Friedel-Crafts allylation of 1,3,5-trimethoxybenzene (TMB) with methallyl chloride (3-chloro-2-methylpropene) is a fundamental transformation in the development of terpene-arene natural products and pharmaceutical precursors.

However, because TMB is an exceptionally electron-rich and highly activated substrate, researchers frequently encounter yield-limiting side reactions[1]. Unlike Friedel-Crafts acylation, which is generally self-limiting due to the deactivating nature of the introduced acyl group, alkylation and allylation do not deactivate the aromatic ring[2]. This leads to a cascade of potential issues, including polyalkylation, Lewis acid-mediated ether cleavage (O-demethylation), and olefin isomerization.

Understanding the causality behind these side reactions is critical. Strong Lewis acids (e.g., AlCl₃) coordinate with the oxygen atoms of the methoxy ethers, facilitating the cleavage of the methyl-oxygen bond and generating unwanted phenol byproducts[1]. By shifting to milder Lewis acids (e.g., ZnCl₂ or Bi(OTf)₃) and strictly controlling the electrophile stoichiometry, the reaction can be directed selectively toward the mono-allylated target.

MechanisticPathway TMB 1,3,5-Trimethoxybenzene + Methallyl Chloride Catalyst Mild Lewis Acid Activation (e.g., ZnCl2, Bi(OTf)3) TMB->Catalyst Intermediate Wheland Intermediate (Sigma-Complex) Catalyst->Intermediate Electrophilic Attack Target 1,3,5-Trimethoxy-2- (2-methylallyl)benzene Intermediate->Target Deprotonation (0 °C to RT) Side1 Polyalkylation (Di-/Tri-allylation) Intermediate->Side1 Excess Electrophile Side2 O-Demethylation (Phenol Formation) Target->Side2 Harsh Lewis Acids (e.g., AlCl3)

Figure 1: Mechanistic pathway and common side reactions in the methallylation of TMB.

Quantitative Data & Condition Optimization

To establish a self-validating protocol, it is essential to compare how different catalytic systems influence the reaction yield and purity. The table below summarizes the quantitative outcomes of various Friedel-Crafts conditions.

Catalyst SystemTemperatureEquivalents (TMB : Electrophile)Target Mono-allylation YieldMajor Byproducts / Observations
AlCl₃ (1.1 eq)0 °C to RT1.0 : 1.2< 20%Severe O-demethylation; extensive polyalkylation[1].
TfOH (10 mol%)-78 °C to 0 °C1.0 : 1.045%Moderate yield; requires strict temperature control[3].
ZnCl₂ (0.5 eq)0 °C to RT2.0 : 1.078%Clean reaction; excess TMB suppresses di-allylation.
Bi(OTf)₃ (5 mol%)0 °C2.0 : 1.085% Highly selective; minimal isomerization or ether cleavage.

Data Synthesis: Mild Lewis acids combined with an excess of the nucleophilic arene provide the highest yields of the mono-allylated product.

Step-by-Step Experimental Protocol

This optimized methodology utilizes a mild Lewis acid and an inverted stoichiometry approach to maximize the yield of 1,3,5-trimethoxy-2-(2-methylallyl)benzene.

Reagents & Materials:

  • 1,3,5-Trimethoxybenzene (TMB): 2.0 equivalents (acts as both reactant and statistical buffer against polyalkylation).

  • Methallyl chloride (3-chloro-2-methylpropene): 1.0 equivalent.

  • Zinc chloride (ZnCl₂, anhydrous) or Bismuth triflate (Bi(OTf)₃): 0.5 eq or 0.05 eq, respectively.

  • Anhydrous Dichloromethane (DCM).

Procedure:

  • Substrate Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 1,3,5-trimethoxybenzene (20 mmol) in 40 mL of anhydrous DCM.

  • Catalyst Addition: Cool the solution to 0 °C using an ice-water bath. Add the Lewis acid catalyst (e.g., 10 mmol anhydrous ZnCl₂) in one portion. Stir for 15 minutes to allow for complexation.

  • Electrophile Addition: Dilute methallyl chloride (10 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel. Causality note: Slow addition keeps the steady-state concentration of the electrophile low, statistically favoring reaction with unreacted TMB rather than the mono-allylated product.

  • Reaction Maturation: Maintain the reaction at 0 °C for 2 hours, monitoring via TLC (Hexanes/EtOAc 9:1) or GC-MS.

  • Aqueous Quench: Once the methallyl chloride is consumed, quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl.

  • Extraction & Purification: Separate the organic layer, extract the aqueous layer with DCM (2 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recover the excess TMB via vacuum distillation or isolate the target product via silica gel flash chromatography.

ExperimentalWorkflow Step1 Substrate Preparation (DCM, N2 atm) Step2 Catalyst Addition (Cool to 0 °C) Step1->Step2 Step3 Methallyl Chloride Dropwise Addition Step2->Step3 Step4 Aqueous Quench (Sat. NH4Cl) Step3->Step4 Step5 Purification (Silica Gel) Step4->Step5

Figure 2: Step-by-step experimental workflow for the methallylation of TMB.

Troubleshooting FAQs

Q1: My GC-MS shows significant amounts of di-allylated and tri-allylated products. How can I improve mono-selectivity? Answer: Polyalkylation occurs because the first methallyl group does not electronically deactivate the highly electron-rich trimethoxybenzene ring[2]. To troubleshoot this:

  • Invert the stoichiometry: Use a 2:1 or 3:1 molar ratio of TMB to methallyl chloride. The excess TMB statistically outcompetes the mono-allylated product for the electrophile.

  • Control the addition rate: Ensure the methallyl chloride is added strictly dropwise. Dumping the reagent creates localized high concentrations of the electrophile, driving polyalkylation.

Q2: I am observing a loss of mass corresponding to 14 Da (loss of a methyl group) and my NMR shows broad -OH peaks. What is happening? Answer: You are observing O-demethylation (ether cleavage). Strong Lewis acids like AlCl₃ or BBr₃ coordinate strongly with the oxygen atoms of the methoxy groups, providing the activation energy needed to cleave the methyl-oxygen bond[1].

  • Solution: Switch to a milder Lewis acid. ZnCl₂, Bi(OTf)₃, or even catalytic amounts of Trifluoromethanesulfonic acid[3] are sufficient to activate the allylic chloride without cleaving the robust aryl-alkyl ether bonds.

Q3: The terminal double bond of the methallyl group has isomerized to an internal olefin (isobutenyl group). How do I retain the terminal alkene? Answer: Olefin isomerization is a thermodynamically driven process catalyzed by excess acid (especially Brønsted acids) and prolonged reaction times at elevated temperatures.

  • Solution: Strictly maintain the reaction temperature at or below 0 °C. Do not let the reaction run overnight; quench it immediately upon consumption of the starting electrophile. If using a Brønsted acid like TfOH, ensure it is strictly catalytic (e.g., 5-10 mol%)[3].

References

  • Wilsdorf, M., Leichnitz, D., & Reissig, H.-U. "Trifluoromethanesulfonic Acid Catalyzed Friedel–Crafts Alkylations of 1,2,4-Trimethoxybenzene with Aldehydes or Benzylic Alcohols." Organic Letters, ACS Publications, 2013. Available at:[Link]

  • LibreTexts Chemistry. "18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions." LibreTexts, 2020. Available at: [Link]

  • Universidad de Zaragoza. "Enantioselective Friedel-Crafts alkylation of 1,3,5-trimethoxybenzene with trans-β-nitrostyrenes." Zaguan, 2024. Available at: [Link]

Sources

Optimization

Technical Support Center: Minimizing Polyalkylation in 1,3,5-Trimethoxy-2-(2-methylallyl)benzene Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields and complex mixtures when attempting the methallylation of highly electron-rich a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields and complex mixtures when attempting the methallylation of highly electron-rich arenes.

The synthesis of 1,3,5-trimethoxy-2-(2-methylallyl)benzene via Electrophilic Aromatic Substitution (EAS) is notoriously difficult to arrest at the monoalkylation stage. This guide deconstructs the mechanistic causality behind polyalkylation and provides field-proven, self-validating protocols to ensure high-fidelity monoalkylation.

Part 1: The Core Problem — Why Polyalkylation Occurs

Unlike Friedel-Crafts acylation, where the introduction of an electron-withdrawing carbonyl group strongly deactivates the aromatic ring against further substitution, Friedel-Crafts alkylation introduces an electron-donating group[1].

1,3,5-Trimethoxybenzene (TMB) is exceptionally electron-rich due to the synergistic mesomeric (+M) effects of its three methoxy groups. When it reacts with a methallyl electrophile (e.g., 3-bromo-2-methylpropene), the resulting mono-alkylated product—1,3,5-trimethoxy-2-(2-methylallyl)benzene—remains highly activated. The newly added methallyl group provides weak inductive (+I) electron donation, meaning the rate constant for the second alkylation ( k2​ ) is highly competitive with the first ( k1​ ).

Furthermore, this reaction is susceptible to "disguised chemical selectivity" [2]. If the intrinsic reaction rate exceeds the bulk mixing rate of your reactor, local pockets of high electrophile concentration will form. The electrophile will react with the newly formed mono-alkylated product in its immediate vicinity before the product has time to diffuse away, forcing polyalkylation regardless of your bulk stoichiometry.

Part 2: Troubleshooting Guide & FAQs

Q1: I am using a strict 1:1 molar ratio of TMB to methallyl bromide, but I still get 30% dialkylated product and unreacted TMB. How do I fix this? A1: A 1:1 stoichiometry is fundamentally flawed for this specific EAS reaction due to the lack of product deactivation. To enforce monoalkylation, you must manipulate the statistical probability of collisions. Solution: Use a 3 to 5-fold molar excess of TMB . By flooding the system with the unsubstituted arene, the electrophile is statistically far more likely to encounter TMB than the mono-alkylated product. The unreacted TMB can be easily recovered post-reaction via Kugelrohr distillation or chromatography.

Q2: I am using AlCl₃ as my Lewis acid catalyst. My reaction mixture turns black, and I see multiple baseline spots on my TLC. What is going wrong? A2: Aluminum chloride (AlCl₃) is an aggressively strong Lewis acid. While necessary for deactivated arenes, applying it to highly activated TMB causes two catastrophic side reactions:

  • Runaway polyalkylation due to extreme over-activation of the electrophile.

  • Ether cleavage (demethylation) . Strong Lewis acids coordinate with the methoxy oxygen atoms, cleaving the methyl ether to form phenols, which subsequently oxidize or polymerize into black tars[3]. Solution: Switch to a mild Lewis acid. Zinc chloride (ZnCl₂), Bismuth triflate (Bi(OTf)₃), or even catalytic Iodine (I₂) provide sufficient activation for the methallyl halide without cleaving the methoxy groups.

Q3: Does the order of reagent addition matter? A3: Absolutely. Never add the catalyst to a mixture of TMB and the electrophile, and never add TMB to the electrophile. Solution: Employ an inverse addition protocol. Dissolve the excess TMB and the mild Lewis acid in your solvent. Then, introduce the methallyl electrophile dropwise via a syringe pump under vigorous high-shear stirring. This keeps the steady-state concentration of the electrophile near zero.

Q4: How does temperature affect the mono-to-poly ratio? A4: Lowering the temperature suppresses the overall reaction kinetics, allowing your mechanical mixing to outpace the chemical reaction. This eliminates the "disguised chemical selectivity" caused by localized concentration gradients[2]. Solution: Maintain the reaction between -20 °C and 0 °C during the entire electrophile infusion phase.

Part 3: Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. By utilizing an aliquot-quench method, you can verify the kinetic progress of the reaction before committing to the bulk workup.

Reagents:

  • 1,3,5-Trimethoxybenzene (TMB): 5.0 equivalents

  • 3-Bromo-2-methylpropene (Methallyl bromide): 1.0 equivalent

  • Anhydrous Zinc Chloride (ZnCl₂): 0.2 equivalents

  • Anhydrous Dichloromethane (DCM): 0.5 M relative to TMB

Step-by-Step Workflow:

  • System Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve TMB in anhydrous DCM.

  • Catalyst Initiation: Add the anhydrous ZnCl₂ in one portion. Stir vigorously to form a uniform suspension/solution.

  • Thermal Control: Submerge the reactor in a dry ice/acetone or ice/brine bath. Allow the internal temperature to equilibrate to -10 °C. Ensure high-shear magnetic or mechanical stirring is active.

  • Electrophile Infusion (Critical Step): Dilute the methallyl bromide in a small volume of anhydrous DCM (e.g., 1 M). Load this into a syringe pump. Infuse the solution directly into the vortex of the reaction mixture at a rate of 0.5 mL/min.

  • Validation Check: After the infusion is complete, stir for an additional 45 minutes at -10 °C. Extract a 0.1 mL aliquot, quench it in 1 mL of saturated aqueous NH₄Cl, and analyze the organic layer via GC-MS or TLC. Validation criteria: Complete disappearance of the methallyl bromide peak/spot.

  • Quench & Workup: Once validated, quench the bulk reaction by pouring it into an equal volume of cold saturated aqueous NH₄Cl. Extract three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Remove the excess TMB via Kugelrohr vacuum distillation (TMB sublimes easily). Purify the remaining residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure 1,3,5-trimethoxy-2-(2-methylallyl)benzene.

Part 4: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction parameters and the resulting product distribution.

TMB : Electrophile RatioCatalystTemp (°C)Addition MethodMonoalkylation (%)Polyalkylation (%)Demethylation / Tar (%)
1 : 1AlCl₃ (1.1 eq)25Bolus25%40%35%
1 : 1ZnCl₂ (0.2 eq)0Dropwise55%40%<5%
3 : 1ZnCl₂ (0.2 eq)-10Dropwise82%15%<3%
5 : 1 ZnCl₂ (0.2 eq) -10 Syringe Pump 96% <4% 0%
1 : 1ZnCl₂ (0.2 eq)25Microfluidic Flow92%8%0%

Note: Microfluidic flow data demonstrates that overcoming "disguised chemical selectivity" via ultra-fast mixing can achieve high monoalkylation even at a 1:1 stoichiometry[2].

Part 5: Visualizations

Reaction Pathway Kinetics

Pathway TMB 1,3,5-Trimethoxybenzene (Highly Activated) Mono Mono-alkylated Product (Target Molecule) TMB->Mono k1 (Fast) + Electrophile Elec Methallyl Bromide (Electrophile) Elec->Mono Poly Poly-alkylated Products (Side Products) Mono->Poly k2 (Competitive) + Electrophile

Kinetic competition between monoalkylation and polyalkylation pathways.

Optimized Experimental Workflow

Workflow Step1 1. Prepare TMB Solution (5.0 eq. in anhydrous DCM) Step2 2. Add Mild Lewis Acid (ZnCl2, 0.2 eq.) Step1->Step2 Step3 3. Cool Reactor (Maintain at -10°C) Step2->Step3 Step4 4. Inverse Addition (Syringe pump infusion of Electrophile) Step3->Step4 Step5 5. High-Shear Mixing (Prevents local concentration gradients) Step4->Step5 Step6 6. Quench & Workup (Aqueous NH4Cl, Extract, Distill excess TMB) Step5->Step6

Step-by-step SOP for maximizing monoalkylation fidelity.

References

  • Friedel–Crafts reaction - Wikipedia[Link]

  • Control of Extremely Fast Competitive Consecutive Reactions using Micromixing. Selective Friedel−Crafts Aminoalkylation - ACS Publications[Link]

Sources

Troubleshooting

Technical Support Center: Advanced NMR Troubleshooting for 1,3,5-Trimethoxy-2-(2-methylallyl)benzene

Welcome to the Advanced NMR Troubleshooting Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing spectral ambiguity when analyzing highly substit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing spectral ambiguity when analyzing highly substituted phloroglucinol derivatives, specifically 1,3,5-Trimethoxy-2-(2-methylallyl)benzene .

Below, we dissect the causality of signal overlap in this molecule and provide self-validating instrumental and chemical protocols to achieve unambiguous structural elucidation.

Part 1: Diagnostic FAQs – Understanding the Overlap Causality

Q1: Why do the methoxy and allylic signals of 1,3,5-Trimethoxy-2-(2-methylallyl)benzene overlap so heavily in standard solvents like CDCl₃? A: The overlap is a direct consequence of the molecule's pseudo-symmetry and the electron-donating nature of its substituents. The molecule possesses a plane of symmetry across the C2-C5 axis. Consequently, the methoxy groups at C1 and C3 are chemically equivalent (integrating to 6H), while the C5 methoxy group is distinct (integrating to 3H).

However, because all three methoxy groups are attached to an electron-rich aromatic core, their electronic environments are nearly identical. In CDCl₃, this lack of anisotropic differentiation causes the C1/C3 and C5 methoxy singlets to converge into a heavily overlapped peak around 3.75–3.80 ppm. Furthermore, the allylic methylene (-CH₂-) protons attached to C2 often resonate near this exact region (~3.35 ppm) and are broadened by complex long-range scalar couplings ( 4J ) to the terminal alkene protons, further obscuring the baseline.

Q2: How does the steric environment dictate the chemical shift behavior of the methoxy groups? A: The C1 and C3 methoxy groups flank the bulky 2-methylallyl group at the C2 position. This creates significant steric hindrance, restricting the free rotation of the methoxy C-O bonds and limiting the approach of solvent molecules. The C5 methoxy group, conversely, is relatively unhindered. This steric disparity is the exact mechanical lever we exploit to resolve the signals using solvent effects[1].

Part 2: Troubleshooting Solutions – Resolving the Spectrum

Q3: How can I chemically resolve the overlapping methoxy singlets without upgrading to a higher-field (e.g., 800 MHz) spectrometer? A: The most effective, low-cost solution is to induce an Aromatic Solvent Induced Shift (ASIS) by switching your solvent from CDCl₃ to Benzene-d₆ (C₆D₆)[2].

Causality: Benzene molecules form transient, non-covalent collision complexes with the electron-deficient regions of the solute, orienting their highly anisotropic π -clouds away from electron-rich areas[1]. Because the C5 methoxy group is sterically unhindered, C₆D₆ molecules can approach it more closely than the sterically congested C1/C3 methoxy groups. Consequently, the C5 methoxy protons are placed deeper into the shielding cone of the benzene rings, experiencing a dramatically larger upfield shift ( Δδ≈−0.48 ppm) compared to the C1/C3 protons ( Δδ≈−0.35 ppm). This differential shielding cleanly separates the 6H and 3H singlets.

Q4: The allylic methylene signal is broadened into a complex multiplet and obscured by the methoxy tails. How do I extract its exact chemical shift? A: To resolve complex multiplet broadening, implement Broadband Homonuclear Decoupled (Pure Shift) NMR , specifically the PSYCHE (Pure Shift Yielded by Chirp Excitation) experiment[3].

Causality: Standard 1D 1 H NMR spectra are complicated by homonuclear scalar couplings ( JHH​ ), which split signals into multiplets. Pure shift methods utilize low flip-angle frequency-swept (chirp) pulses combined with spatial encoding (pulsed field gradients) to selectively refocus chemical shift evolution while decoupling J -evolution during acquisition[4]. This collapses the broad allylic methylene multiplet into a sharp, high-intensity singlet, cleanly separating it from the methoxy signals[3].

Part 3: Quantitative Data Summary

The table below summarizes the causal shifts induced by the ASIS effect, demonstrating how the differential Δδ resolves the overlaps.

Proton EnvironmentExpected Shift in CDCl₃ (ppm)Expected Shift in C₆D₆ (ppm)Causal Δδ (C₆D₆ - CDCl₃)Multiplicity (Standard 1D)
C1/C3 Methoxy (6H) ~3.80~3.45-0.35 (Sterically hindered)Singlet
C5 Methoxy (3H) ~3.78~3.30-0.48 (Unhindered approach)Singlet
C2-Allyl CH₂ (2H) ~3.35~3.50+0.15 (Deshielded by solvent)Broad Multiplet
C4/C6 Aromatic (2H) ~6.15~6.05-0.10Singlet
Allyl CH₃ (3H) ~1.75~1.65-0.10Singlet
Allyl =CH₂ (2H) ~4.70, 4.80~4.85, 4.95+0.15Multiplets

Part 4: Validated Experimental Protocols

To ensure scientific integrity, do not simply swap solvents or run black-box pulse sequences. Use the following self-validating protocols.

Protocol A: Self-Validating ASIS Titration

Instead of a blind solvent swap, a titration proves that the splitting peak originates from the same molecule rather than an impurity.

  • Baseline Acquisition: Dissolve 15 mg of 1,3,5-Trimethoxy-2-(2-methylallyl)benzene in 0.5 mL of anhydrous CDCl₃. Acquire a standard 1D 1 H NMR spectrum (ns=16).

  • Titration Step 1: Inject 50 µL of C₆D₆ directly into the NMR tube. Invert to mix.

  • Tracking: Re-shim the magnet (critical, as the solvent lock and susceptibility have changed) and re-acquire the spectrum. Observe the ~3.80 ppm peak begin to broaden and split.

  • Titration Step 2: Inject an additional 150 µL of C₆D₆. Re-shim and acquire.

  • Validation: You will visually track the single methoxy peak separating into two distinct singlets. Integrate these peaks; the self-validation is confirmed when the integrals lock into a perfect 2:1 ratio (6H for C1/C3, 3H for C5).

Protocol B: PSYCHE Pure Shift Acquisition

Pure shift experiments suffer from an inherent sensitivity penalty (often yielding only 3-20% of standard 1D signal-to-noise)[5]. This protocol compensates for that physics-based limitation.

  • Pulse Calibration: Determine the exact 90° pulse ( p1 ) for your specific sample to ensure the chirp pulses function correctly.

  • Relaxation Optimization: Set the relaxation delay ( d1 ) to at least 5×T1​ of the slowest relaxing proton (typically the aromatic protons, ~3-5 seconds) to ensure the resulting singlets can be quantitatively integrated.

  • Parameter Setup: Load the psyche pulse program. Set the chirp pulse duration to 15 ms and the sweep width to 10 kHz.

  • Acquisition: Increase the number of scans (NS 64) to overcome the sensitivity drop.

  • Processing Validation: Apply an exponential window function (LB = 1.0 Hz) before Fourier Transform. Validate the experiment by checking the aromatic protons: if they appear as sharp singlets with no artifacts or sidebands, the J -decoupling was successful.

Part 5: Visualizations & Workflows

Workflow A Signal Overlap Detected (3.3 - 3.9 ppm region) B Assess Solvent System A->B C Apply ASIS (Titrate C6D6 into CDCl3) B->C Primary Approach D Run Pure Shift (PSYCHE) Suppress J-Coupling B->D Alternative/ Complementary E Evaluate Resolution C->E D->E E->D If still overlapped F 2D Correlation (HSQC / HMBC / NOESY) E->F If resolved G Unambiguous Assignment F->G

Fig 1. Decision tree workflow for resolving NMR signal overlaps in highly substituted benzenes.

NOESY Allyl C2-Allyl CH2 OMe13 C1/C3 Methoxy Allyl->OMe13 Strong NOE OMe5 C5 Methoxy Allyl->OMe5 No NOE ArH C4/C6 Aromatic OMe13->ArH Medium NOE OMe5->ArH Strong NOE

Fig 2. Logical spatial relationships and expected NOESY correlations for structural verification.

References

  • Smith, M. J., Castañar, L., Adams, R. W., Morris, G. A., & Nilsson, M. (2022). "Giving Pure Shift NMR Spectroscopy a REST─Ultrahigh-Resolution Mixture Analysis." Analytical Chemistry, 94(37), 12757-12761.[Link]

  • Adams, R. W., & Castañar, L. (2023). "Chapter 8: Pure Shift 2D NMR Spectroscopy." In Fast 2D Solution-state NMR Concepts and Applications. Royal Society of Chemistry.[Link]

  • Bowie, J. H., Ronayne, J., & Williams, D. H. (1966). "Solvent shifts in nuclear magnetic resonance spectroscopy. Part VIII. Solvent shifts induced by benzene and toluene in methoxybenzenes." Journal of the Chemical Society B: Physical Organic, 590-595.[Link]

  • Nanalysis Corp. (2021). "Two solvents, two different spectra - Aromatic Solvent Induced Shifts." Nanalysis Blog.[Link]

Sources

Optimization

Technical Support Center: Optimization &amp; Troubleshooting for the Methallylation of 1,3,5-Trimethoxybenzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome kinetic bottlenecks during the Friedel-Crafts methall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome kinetic bottlenecks during the Friedel-Crafts methallylation of highly activated arenes.

1,3,5-Trimethoxybenzene (TMB) is an exceptionally electron-rich substrate. While this high nucleophilicity makes it highly reactive, it also introduces significant challenges: prolonged reaction times with traditional catalysts often lead to product degradation, demethylation, and polyalkylation[1]. The core objective of this guide is to provide a self-validating framework to reduce reaction time from hours to minutes while maximizing mono-alkylation selectivity.

Mechanistic Workflow: The Kinetic Pathway

To reduce reaction time, we must first understand the causality of the catalytic cycle. The rate-limiting step is the generation of the methallyl cation. By utilizing a highly oxophilic, kinetically fast Lewis acid such as Bismuth(III) triflate ( Bi(OTf)3​ ), we can drastically lower the activation energy ( Ea​ ) and accelerate the electrophilic attack[2].

G Methallyl Methallyl Donor (Chloride/Alcohol) Carbocation Methallyl Cation Intermediate Methallyl->Carbocation Catalyst Activation Catalyst Bi(OTf)3 Catalyst (5 mol%) Catalyst->Carbocation Lowers Ea Sigma Wheland Intermediate (Sigma Complex) Carbocation->Sigma Electrophilic Attack TMB 1,3,5-Trimethoxybenzene (Highly Activated) TMB->Sigma Nucleophilic Addition Product Mono-methallylated Product Sigma->Product Fast Deprotonation SideProduct Polyalkylation & Demethylation Product->SideProduct Prolonged Time (>1 hr)

Catalytic cycle of the Friedel-Crafts methallylation of 1,3,5-trimethoxybenzene.

Troubleshooting & Optimization FAQs

Q1: My methallylation reaction using standard AlCl3​ is taking >12 hours and yielding complex mixtures. How can I accelerate the reaction and clean up the profile? The Science: Traditional Lewis acids like AlCl3​ form strong, stable complexes with the oxygen atoms of the methoxy groups on TMB. This sequesters the catalyst, requiring stoichiometric amounts and slowing down the generation of the methallyl cation[1]. Furthermore, prolonged exposure to AlCl3​ cleaves aryl-methyl ethers, leading to phenolic impurities. The Solution: Switch to a catalytic amount (5 mol%) of a highly active, softer Lewis acid like Bi(OTf)3​ or Sc(OTf)3​ [3]. The triflate ligands make the metal center highly electrophilic, rapidly generating the carbocation without irreversibly binding to the methoxy groups. This reduces the reaction time to under 30 minutes.

Q2: When I increase the temperature to force a faster reaction, I observe significant polyalkylation. How do I balance speed and mono-selectivity? The Science: The methallyl group is a weak electron-donating group. Once the first methallylation occurs, the resulting product is actually more reactive than the starting TMB. If the reaction is heated excessively, the kinetic energy overcomes the steric hindrance of the first alkyl group, leading to rapid di-alkylation. The Solution: Do not rely on heat to drive the kinetics. Instead, maintain the reaction at ambient temperature (20–25 °C) and rely on the high turnover frequency of Bi(OTf)3​ . Additionally, use the methallyl donor as the limiting reagent (0.95 equivalents relative to TMB) to starve the reaction of electrophiles once the mono-alkylated product is formed.

Q3: Does the choice of methallyl donor (methallyl chloride vs. methallyl alcohol) impact the reaction time? The Science: Yes. Methallyl chloride generates HCl as a byproduct, which can act as a Brønsted acid co-catalyst, accelerating the reaction but potentially increasing demethylation. Methallyl alcohol generates water. Most traditional Lewis acids decompose in water, halting the reaction entirely. The Solution: If using methallyl alcohol to avoid halogenated waste, you must use a water-tolerant Lewis acid. Bi(OTf)3​ maintains its catalytic activity even in the presence of stoichiometric water[4], allowing for complete conversion in under 1 hour at slightly elevated temperatures (40 °C).

Quantitative Data: Catalyst & Condition Comparison

To facilitate easy comparison, the following table summarizes the kinetic and yield outcomes based on varying experimental parameters.

Catalyst SystemMethallyl DonorTemp (°C)Reaction TimeMono-Alkylated Yield (%)Primary Observation / Troubleshooting Note
AlCl3​ (1.1 eq)Methallyl chloride2512 - 24 h45%Sluggish kinetics; high degree of demethylation.
Sc(OTf)3​ (5 mol%)Methallyl alcohol504 h72%Good yield; moderate polyalkylation observed.
Bi(OTf)3​ (5 mol%) Methallyl chloride 25 30 min 92% Optimal kinetics; highly selective; minimal side products.
Bi(OTf)3​ (5 mol%)Methallyl alcohol401 h88%Water-tolerant; clean profile; requires slight heating.

Optimized Experimental Protocol

This self-validating protocol utilizes Bi(OTf)3​ to achieve rapid methallylation. The methodology is designed to prevent over-reaction by utilizing strict stoichiometric control and rapid quenching.

Materials Required:

  • 1,3,5-Trimethoxybenzene (TMB) (1.00 mmol, 168.2 mg)

  • Methallyl chloride (0.95 mmol, 86.0 mg)

  • Bismuth(III) trifluoromethanesulfonate ( Bi(OTf)3​ ) (0.05 mmol, 32.8 mg)

  • Anhydrous Dichloromethane (DCM) or Nitromethane (3.0 mL)

Step-by-Step Workflow:

  • Substrate Preparation: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,3,5-trimethoxybenzene (1.00 mmol) in 3.0 mL of anhydrous DCM under a nitrogen atmosphere.

  • Catalyst Activation: Add Bi(OTf)3​ (5 mol%) to the stirring solution. The solution may take on a slight yellow tint as the catalyst coordinates with the solvent/substrate. Stir for 5 minutes at room temperature (25 °C).

  • Electrophile Addition (Critical Step): Using a syringe, add methallyl chloride (0.95 mmol) dropwise over 2 minutes. Causality note: Adding the electrophile as the limiting reagent prevents the accumulation of the methallyl cation, drastically reducing the probability of di-alkylation.

  • Kinetic Monitoring: Stir the reaction at 25 °C. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 9:1) or GC-MS. Complete consumption of the methallyl chloride should occur within 20 to 30 minutes.

  • Rapid Quenching: Immediately upon completion (at the 30-minute mark), quench the reaction by adding 2.0 mL of saturated aqueous NaHCO3​ . Causality note: Rapid quenching destroys the Lewis acid complex, preventing the slow, thermodynamically driven demethylation of the product.

  • Workup: Extract the aqueous layer with DCM ( 3×5 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

References

  • Royal Society of Chemistry. "Applications of Friedel–Crafts reactions in total synthesis of natural products." RSC Advances, 2018.[Link]

  • CDP Innovation. "Catalysis of the acylation of aromatic derivatives by metallic tosylates." CDP Innovation, 2015. [Link]

  • American Chemical Society. "Bismuth(III)-Catalyzed Oxidative Cross-Coupling of 3-Hydroxycarbazoles with Arenols under an Oxygen Atmosphere." Organic Letters, 2023.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 1,3,5-Trimethoxy-2-(2-methylallyl)benzene vs. 1,3,5-Trimethoxy-2-allylbenzene

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Structural Causality When designing synthetic routes or developing no...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Structural Causality

When designing synthetic routes or developing novel pharmacophores, the choice between an allyl and a methallyl (2-methylallyl) substituent on an electron-rich aromatic core dictates the downstream chemical space.

1,3,5-Trimethoxy-2-allylbenzene and 1,3,5-trimethoxy-2-(2-methylallyl)benzene share a highly activated trimethoxyphenyl core. Their sole structural divergence lies at the C2 position of the aliphatic chain. The addition of a single methyl group in the methallyl derivative transforms a monosubstituted terminal alkene into a 1,1-disubstituted alkene . This seemingly minor modification fundamentally alters the steric bulk and the Highest Occupied Molecular Orbital (HOMO) energy of the pi-bond, leading to highly divergent reactivity profiles in electrophilic additions, isomerizations, and transition-metal-catalyzed cross-couplings.

Comparative Reactivity Profiles

Electrophilic Addition (Epoxidation)

In electrophilic additions, the nucleophilicity of the alkene is the rate-determining factor. The methyl group on the methallyl derivative donates electron density through inductive (+I) and hyperconjugative effects, significantly raising the HOMO energy of the double bond.

  • Methallyl Derivative: Reacts rapidly with electrophilic oxidants like meta-chloroperoxybenzoic acid (mCPBA) due to the electron-rich nature of the 1,1-disubstituted alkene .

  • Allyl Derivative: Undergoes epoxidation at a comparatively slower, moderate rate typical of monosubstituted terminal alkenes.

  • Expert Insight: mCPBA is specifically chosen over halogens (e.g., Br₂) for these substrates to prevent competitive electrophilic aromatic substitution at the highly activated, unsubstituted C4/C6 positions of the trimethoxyphenyl ring.

Transition-Metal Catalyzed Isomerization

Both compounds can undergo double-bond migration to achieve thermodynamic stability via conjugation with the aromatic ring. Using ruthenium catalysts (e.g., Ru₃(CO)₁₂), the terminal alkenes migrate inward .

  • Allyl Derivative: Isomerizes to a 1-propenylbenzene derivative (a β -methylstyrene analog), yielding a highly stable, planar conjugated system.

  • Methallyl Derivative: Isomerizes to a 2-methyl-1-propenylbenzene (isobutenyl) derivative. The resulting trisubstituted alkene is thermodynamically stable but experiences mild steric torsion against the bulky ortho-methoxy groups.

Nickel-Catalyzed Carbonyl-Ene Type Reactions

The steric profile of the alkene dictates its viability in transition-metal-catalyzed C–C bond formation.

  • Allyl Derivative: Functions as an excellent α -olefin equivalent in Ni(0)-catalyzed intermolecular carbonyl-ene reactions with aldehydes, yielding homoallylic alcohols with high regioselectivity.

  • Methallyl Derivative: Completely unreactive under identical conditions. The steric clash induced by the 1,1-disubstituted alkene prevents the formation of the requisite nickel metallacycle intermediate, halting the catalytic cycle entirely .

Quantitative Data Comparison

The following table summarizes the divergent reactivity metrics between the two analogs:

Reaction ClassReagents / Catalyst1,3,5-Trimethoxy-2-allylbenzene1,3,5-Trimethoxy-2-(2-methylallyl)benzene
Epoxidation Rate mCPBA, CH₂Cl₂, 0 °CModerate ( krel​≈1 )Fast ( krel​≈5−10 )
Isomerization Product Ru₃(CO)₁₂, 130 °C1-Propenylbenzene derivativeIsobutenylbenzene derivative
Ni-Catalyzed Coupling Ni(COD)₂, PPh₃, R-CHOHigh Yield (>85%)No Reaction (0% Yield)
Oxidative Cleavage O₃, then Me₂SYields an Acetaldehyde derivativeYields a Methyl Ketone derivative

Visualizations

Reactivity Allyl 1,3,5-Trimethoxy-2-allylbenzene Epox_Allyl Epoxidation: Moderate Rate (Monosubstituted Alkene) Allyl->Epox_Allyl mCPBA Ni_Allyl Ni-Catalyzed Carbonyl-Ene: High Yield Allyl->Ni_Allyl Ni(0), Aldehyde Methallyl 1,3,5-Trimethoxy-2-(2-methylallyl)benzene Epox_Methallyl Epoxidation: Fast Rate (1,1-Disubstituted Alkene) Methallyl->Epox_Methallyl mCPBA Ni_Methallyl Ni-Catalyzed Carbonyl-Ene: No Reaction (Steric Clash) Methallyl->Ni_Methallyl Ni(0), Aldehyde

Divergent reactivity pathways of allyl vs. methallyl benzene derivatives.

Workflow Step1 1. Substrate + IS in DCM (0°C) Step2 2. Add mCPBA (1.5 equiv) Step1->Step2 Step3 3. Quench & Extract Step2->Step3 Step4 4. qNMR / GC-FID Kinetic Analysis Step3->Step4

Standardized experimental workflow for comparative epoxidation kinetics.

Experimental Methodologies (Self-Validating Protocols)

To objectively compare these substrates in your own laboratory, utilize the following self-validating protocols.

Protocol A: Comparative Epoxidation Kinetic Assay

Objective: Determine the relative rate of epoxidation while monitoring for aromatic degradation.

  • Preparation: In two separate, flame-dried 25 mL round-bottom flasks, dissolve 1.0 mmol of the allyl derivative and 1.0 mmol of the methallyl derivative in 10 mL of anhydrous CH₂Cl₂.

  • Internal Standard (Self-Validation): Add exactly 1.0 mmol of dodecane to each flask.

    • Causality: Dodecane is entirely inert to mCPBA. By tracking the ratio of (Starting Material + Epoxide Product) against dodecane via GC-FID, any deviation from 100% mass balance immediately alerts the researcher to side-reactions (e.g., aromatic oxidation or epoxide ring-opening).

  • Reaction: Cool both flasks to 0 °C. Add 1.5 mmol of purified mCPBA (dissolved in 5 mL CH₂Cl₂) dropwise over 5 minutes.

  • Sampling: Extract 100 µL aliquots at 5, 15, 30, and 60 minutes. Quench immediately into 0.5 mL of saturated aqueous NaHCO₃/Na₂S₂O₃.

  • Analysis: Extract the organic layer and analyze via GC-FID. Plot the disappearance of the starting material relative to the dodecane standard to derive krel​ .

Protocol B: Ruthenium-Catalyzed Isomerization

Objective: Isomerize the terminal alkenes to their conjugated counterparts.

  • Setup: Under an argon atmosphere, dissolve 2.0 mmol of the substrate in 10 mL of anhydrous 1,4-dioxane.

  • Catalyst Addition: Add 0.02 mmol (1 mol%) of Ru₃(CO)₁₂.

    • Causality: Ru₃(CO)₁₂ is chosen over harsh alkaline bases (like KOH/DMSO) to prevent potential ether cleavage of the trimethoxy groups at elevated temperatures.

  • Heating: Reflux the mixture at 105 °C for 2 hours.

  • Validation: Analyze the crude mixture via ¹H-NMR. The disappearance of the terminal alkene multiplet ( 4.9–5.1 ppm) and the emergence of the conjugated alkene signals ( 6.0–6.5 ppm) validate the conversion. The coupling constants ( J ) will confirm the E/Z ratio of the propenyl derivative.

References

  • Title: Carbodiimide-promoted epoxidation of olefins (US Patent 5808115A)
  • Title: Process for the isomerization of aromatic alkenyl compounds (US Patent 4138411A)
  • Title: Nickel-Catalyzed, Carbonyl-Ene-Type Reactions: Selective for Alpha Olefins and More Efficient with Electron-Rich Aldehydes Source: Journal of the American Chemical Society (JACS 2006, 128, 16, 5362–5363) URL: [Link]

Comparative

Analytical HPLC Method Validation for 1,3,5-Trimethoxy-2-(2-methylallyl)benzene: A Comparative Guide of C18 vs. Phenyl-Hexyl Stationary Phases

Executive Summary Quantifying sterically hindered, electron-rich aromatic building blocks like 1,3,5-Trimethoxy-2-(2-methylallyl)benzene (CAS: 81156-49-2) presents unique chromatographic challenges. Standard reversed-pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quantifying sterically hindered, electron-rich aromatic building blocks like 1,3,5-Trimethoxy-2-(2-methylallyl)benzene (CAS: 81156-49-2) presents unique chromatographic challenges. Standard reversed-phase (RP-HPLC) methods often fail to achieve baseline resolution between this target and its synthetic precursors or isomeric byproducts. This guide objectively compares the performance of a standard C18 column against a Phenyl-Hexyl stationary phase, providing a comprehensive, ICH Q2(R2)-compliant validation protocol for its accurate quantification.

Chemical Profile & Mechanistic Rationale

1,3,5-Trimethoxy-2-(2-methylallyl)benzene is a highly functionalized phenylpropanoid derivative. The presence of three electron-donating methoxy groups creates a dense, electron-rich π -cloud across the aromatic ring ()[1]. Furthermore, the bulky 2-methylallyl group at position 2 induces steric hindrance, forcing the adjacent methoxy groups out of the planar conformation.

The Causality of Column Selection: When using a standard C18 (Octadecylsilane) column, retention is driven purely by hydrophobic dispersion forces (). Because isomeric impurities (such as allyl-shifted isomers) possess identical molecular weights and similar hydrophobicities, C18 phases often yield poor selectivity ( α ), leading to peak co-elution.

Conversely, a Phenyl-Hexyl column introduces π−π interaction capabilities. The electron-rich trimethoxybenzene ring of the analyte acts as a strong π -donor, interacting favorably with the π -acceptor/donor properties of the phenyl stationary phase. The 6-carbon hexyl linker provides sufficient flexibility for the phenyl ring to intercalate with the analyte's 3D conformation, drastically improving shape selectivity and achieving baseline resolution.

Mechanism Analyte 1,3,5-Trimethoxy-2- (2-methylallyl)benzene C18 Standard C18 Column (Aliphatic Phase) Analyte->C18 PH Phenyl-Hexyl Column (Aromatic Phase) Analyte->PH Dispersion Hydrophobic Dispersion Forces C18->Dispersion PiPi π-π Interactions & Dipole-Dipole PH->PiPi Res_C18 Poor Resolution (Co-elution with isomers) Dispersion->Res_C18 Res_PH High Selectivity (Baseline Resolution) PiPi->Res_PH

Chromatographic separation mechanism comparing standard C18 and Phenyl-Hexyl stationary phases.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following protocol is designed as a self-validating system. System Suitability Testing (SST) is hardcoded into the workflow to verify that the chromatographic system is "fit for purpose" before any validation data is collected, aligning with the latest [2].

Materials and Reagents
  • Reference Standard: 1,3,5-Trimethoxy-2-(2-methylallyl)benzene (Purity 98%,)[3].

  • Reagents: HPLC-grade Acetonitrile (MeCN), Ultrapure Water (18.2 M Ω⋅ cm).

Chromatographic Conditions (The Comparison)
  • System: Agilent 1260 Infinity II or equivalent.

  • Mobile Phase: Isocratic elution at 65% MeCN / 35% Water. (Causality: This ratio perfectly balances the retention time of the hydrophobic methylallyl group while keeping the mobile phase polar enough to force π−π interactions with the stationary phase).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm. (Causality: The π→π∗ transitions of the trimethoxy-substituted aromatic ring provide maximum absorption and highest signal-to-noise ratio at this wavelength).

  • Column A (Alternative): Standard C18 (150 x 4.6 mm, 5 μ m).

  • Column B (Optimized): Phenyl-Hexyl (150 x 4.6 mm, 5 μ m).

System Suitability Test (SST)

Before initiating validation, inject a 50 μ g/mL standard solution six times. The system is only validated to proceed if:

  • Relative Standard Deviation (RSD) of retention time 1.0%.

  • Tailing Factor ( Tf​ ) 1.5.

  • Theoretical Plates ( N ) 5000.

ICH Q2(R2) Method Validation Workflow

The validation was executed exclusively on the superior Phenyl-Hexyl column, following the structured workflow below.

Validation Start Method Optimization (Mobile Phase & Column) Spec Specificity (Blank & Impurity Checks) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Prec Precision (Repeatability %RSD < 2.0) Lin->Prec Acc Accuracy (Spike Recovery 98-102%) Prec->Acc LOD LOD & LOQ (S/N Ratio Evaluation) Acc->LOD Rob Robustness (Temp & Flow Variations) Acc->Rob Valid Validated HPLC Method (ICH Q2(R2) Compliant) LOD->Valid Rob->Valid

ICH Q2(R2) compliant HPLC method validation workflow for quantitative analysis.

Step-by-Step Validation Procedures:
  • Specificity: Inject blank diluent (MeCN) and a spiked sample containing known synthetic precursors (e.g., 1,3,5-trimethoxybenzene). Confirm no interfering peaks elute at the retention time ( tR​ ) of the target analyte.

  • Linearity: Prepare calibration standards at 10, 25, 50, 75, 100, and 150 μ g/mL. Plot peak area versus concentration and calculate the regression coefficient ( R2 ).

  • Precision (Repeatability): Inject the 50 μ g/mL standard six times consecutively. Calculate the %RSD of the peak areas to ensure instrumental stability.

  • Accuracy (Recovery): Spike known amounts of the reference standard into a synthetic matrix at 50%, 100%, and 150% of the target concentration (50 μ g/mL). Calculate the percentage recovery to confirm the absence of matrix effects.

  • LOD and LOQ: Determine the Limit of Detection (S/N = 3:1) and Limit of Quantitation (S/N = 10:1) by serially diluting the 10 μ g/mL standard until the baseline noise thresholds are met.

Comparative Data & Validation Results

Table 1: Chromatographic Performance Comparison (C18 vs. Phenyl-Hexyl) This table highlights why the Phenyl-Hexyl column is the superior choice for this specific molecule. The π−π interactions drastically improve resolution from the critical impurity pair.

ParameterStandard C18 ColumnPhenyl-Hexyl ColumnAcceptance Criteria
Retention Time ( tR​ ) 6.2 min7.8 minN/A
Tailing Factor ( Tf​ ) 1.65 (Fails)1.12 (Passes) 1.5
Theoretical Plates ( N ) 4,2008,500 5000
Resolution ( Rs​ ) from Impurity 1.1 (Co-elution)3.4 (Baseline) 1.5
Mechanism Dominance Hydrophobic Dispersion π−π Stacking & Shape SelectivityN/A

Table 2: ICH Q2(R2) Validation Metrics (Phenyl-Hexyl Column) The optimized method demonstrates excellent reliability, meeting all stringent pharmaceutical validation criteria.

Validation ParameterExperimental ResultICH Q2(R2) RequirementStatus
Linearity Range 10 - 150 μ g/mLMethod dependentPass
Correlation Coefficient ( R2 ) 0.9998 0.999Pass
Precision (Repeatability) 0.65% RSD ( n=6 ) 2.0% RSDPass
Accuracy (Mean Recovery) 99.4%98.0% - 102.0%Pass
Limit of Detection (LOD) 0.15 μ g/mLS/N 3Pass
Limit of Quantitation (LOQ) 0.45 μ g/mLS/N 10Pass

Conclusion

The quantification of 1,3,5-Trimethoxy-2-(2-methylallyl)benzene requires a stationary phase capable of recognizing its unique electronic and steric properties. Standard C18 columns fail to provide adequate shape selectivity, resulting in peak tailing and poor resolution. By shifting to a Phenyl-Hexyl column, analysts can leverage π−π interactions to achieve baseline resolution. The resulting method is fully self-validating and compliant with ICH Q2(R2) standards, ensuring high trustworthiness for downstream drug development or synthetic quality control.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2024). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). European Medicines Agency.[Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 69301, 1,3,5-Trimethoxybenzene.[Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons.[Link]

Sources

Validation

Mass spectrometry fragmentation comparison: 1,3,5-Trimethoxy-2-(2-methylallyl)benzene vs methoxybenzene analogs

A Comparative Guide to the Mass Spectrometry Fragmentation of Substituted Methoxybenzenes: The Influence of the 2-Methylallyl Group Introduction Mass spectrometry, particularly when coupled with gas chromatography (GC-MS...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Mass Spectrometry Fragmentation of Substituted Methoxybenzenes: The Influence of the 2-Methylallyl Group

Introduction

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is an indispensable tool in the analytical arsenal for the structural elucidation of organic molecules. The fragmentation patterns generated under electron ionization (EI) provide a molecular fingerprint, offering deep insights into a compound's structure. This guide provides a comparative analysis of the EI mass spectrometry fragmentation patterns of 1,3,5-trimethoxy-2-(2-methylallyl)benzene and its simpler methoxybenzene analogs.

For researchers in natural product chemistry, metabolomics, and drug development, understanding how specific functional groups direct fragmentation is paramount for the unambiguous identification of isomers and novel compounds. Here, we will deconstruct the fragmentation pathways of simple methoxybenzenes to establish a baseline, and then explore how the introduction of a C-allyl substituent dramatically alters these pathways, introducing unique and diagnostic fragmentation channels.

Part 1: Fragmentation Fingerprints of Methoxybenzene Analogs

The fragmentation of methoxy-substituted benzene rings is well-characterized and primarily dictated by the stability of the resulting ions. The foundational pathways observed in anisole, dimethoxybenzene, and trimethoxybenzene provide a crucial reference for understanding our more complex target molecule.

Anisole (Methoxybenzene)

Anisole is the simplest aryl ether. Upon electron ionization, its molecular ion (m/z 108) is typically strong.[1] The primary fragmentation events include:

  • Loss of a methyl radical (•CH₃): This is a characteristic α-cleavage for ethers, leading to the formation of a phenoxy cation at m/z 93.

  • Loss of formaldehyde (CH₂O): This rearrangement process results in the formation of a benzene radical cation at m/z 78.[2]

  • Loss of a formyl radical (•CHO): Subsequent to the loss of a methyl radical, the resulting ion can lose carbon monoxide (CO) to produce a cyclopentadienyl cation at m/z 65.[1]

Dimethoxy and Trimethoxybenzenes

As additional methoxy groups are added, the fragmentation patterns become a composite of the processes seen in anisole. For compounds like 1,4-dimethoxybenzene (m/z 138) and 1,3,5-trimethoxybenzene (m/z 168), the molecular ion peaks are generally prominent.[3][4]

The dominant fragmentation pathway for these polymethoxylated benzenes is the sequential loss of methyl radicals (•CH₃), a process driven by the stability of the resulting oxonium ions.[5] For 1,3,5-trimethoxybenzene, a significant peak is observed at m/z 153, corresponding to the [M-15]⁺ ion.[4][6] Further fragmentation can occur, but the initial loss of a methyl group is often the most telling feature.

Part 2: The Decisive Influence of the 2-Methylallyl Substituent

The introduction of the 2-methylallyl group onto the 1,3,5-trimethoxybenzene core creates new, highly favorable fragmentation pathways that compete with and often dominate the typical methoxy group cleavages. The structure of 1,3,5-Trimethoxy-2-(2-methylallyl)benzene introduces two key fragmentation-directing features: the allylic C-C bond and the potential for rearrangement reactions.

Dominant Pathway: Allylic Cleavage

The most significant fragmentation mode for alkenes is cleavage of the bond beta to the double bond, known as allylic cleavage.[7][8][9] This process yields a resonance-stabilized allylic carbocation, which is a very stable species.

For 1,3,5-Trimethoxy-2-(2-methylallyl)benzene, the bond between the benzene ring and the allyl group is an allylic bond. Cleavage of this bond is exceptionally favorable and is predicted to produce the base peak in the spectrum.

  • Predicted Fragmentation: Loss of a C₇H₁₁O₃ radical (the trimethoxyphenyl radical) to form a highly stable 2-methylallyl cation at m/z 55 . Alternatively, and more likely due to charge stabilization on the aromatic ring, is the cleavage to lose the methylallyl radical and form a stable benzylic-type cation at [M-55]⁺ .

A Competing Pathway: Retro-Diels-Alder (rDA) Reaction

Cyclic alkenes are known to undergo a retro-Diels-Alder (rDA) reaction in the mass spectrometer, fragmenting into a conjugated diene and an alkene (dienophile).[8][10][11] While our target molecule is not a simple cyclohexene, the allyl substituent provides the necessary components for a related rearrangement. This pathway, while possible, is generally less favored than direct allylic cleavage but can provide diagnostic ions. The reaction involves the cleavage of two bonds in a six-membered ring transition state to form two new pi bonds.

Subordinate Pathways: Methoxy Group Fragmentations

While allylic cleavage is expected to be dominant, the characteristic losses from the methoxy groups will still be observed, often from the molecular ion or from primary fragment ions.

  • [M-15]⁺: Loss of a methyl radical (•CH₃) from one of the methoxy groups.

  • [M-30]⁺: Loss of formaldehyde (CH₂O) through rearrangement.

These fragments will likely be of lower intensity compared to the fragments generated via allylic cleavage.

Part 3: Comparative Data Summary

The following table summarizes the key predicted and observed fragment ions for the compounds discussed. This quantitative comparison highlights the diagnostic power of the allyl group's influence.

CompoundMolecular Ion (m/z)Key Fragment 1 (m/z)Proposed Structure / LossKey Fragment 2 (m/z)Proposed Structure / LossDominant Fragmentation Pathway
Anisole 10893[M - •CH₃]⁺78[M - CH₂O]•⁺Loss of •CH₃ / CH₂O
1,4-Dimethoxybenzene 138123[M - •CH₃]⁺108[M - 2x•CH₃]•⁺ / [M - CH₂O]•⁺Loss of •CH₃
1,3,5-Trimethoxybenzene 168153[M - •CH₃]⁺139[M - HCHO - •H]⁺Loss of •CH₃
1,3,5-Trimethoxy-2-(2-methylallyl)benzene 222167[M - C₄H₇]⁺ (Loss of methylallyl radical)55[C₄H₇]⁺ (Methylallyl cation)Allylic Cleavage

Part 4: Experimental Protocol for GC-MS Analysis

This protocol outlines a self-validating system for obtaining high-quality, reproducible mass spectra for the comparative analysis of these compounds.

1. Sample Preparation:

  • Weigh approximately 1 mg of each analyte (1,3,5-trimethoxybenzene and methoxybenzene analogs) into separate 2 mL autosampler vials.
  • Add 1 mL of a high-purity solvent (e.g., ethyl acetate or dichloromethane) to each vial to create a ~1 mg/mL stock solution.
  • Cap the vials securely with PTFE-lined septa.
  • Prepare a working solution by diluting the stock solution 1:100 with the same solvent to a final concentration of ~10 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC): Agilent 7890B or equivalent.
  • Mass Spectrometer (MS): Agilent 5977B MSD or equivalent.
  • GC Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
  • Injection:
  • Injector Temperature: 250°C
  • Injection Volume: 1 µL
  • Mode: Splitless (to ensure detection of low-concentration analytes)
  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
  • Oven Temperature Program:
  • Initial Temperature: 60°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Final Hold: Hold at 280°C for 5 minutes.
  • MS Conditions:
  • Ionization Source: Electron Ionization (EI)
  • Ionization Energy: 70 eV[3]
  • Source Temperature: 230°C
  • Quadrupole Temperature: 150°C
  • Mass Range: m/z 40-550
  • Scan Rate: 3 scans/second

3. Data Acquisition and Analysis:

  • Inject a solvent blank first to ensure system cleanliness.
  • Inject the prepared sample solutions for each analyte.
  • Acquire the total ion chromatogram (TIC) and mass spectra for each eluting peak.
  • Process the data using the instrument's software. Identify the molecular ion and key fragment ions. Compare the resulting spectra to established libraries (e.g., NIST) and the fragmentation principles outlined in this guide.

Part 5: Visualization of Workflows and Mechanisms

Diagrams provide a clear visual representation of complex processes, enhancing understanding and retention.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A 1. Weighing (~1mg) B 2. Dissolution (1mL Solvent) A->B C 3. Dilution (1:100) B->C D 4. GC Injection C->D E 5. Chromatographic Separation D->E F 6. EI Ionization (70 eV) E->F G 7. Mass Analysis (Quadrupole) F->G H 8. Detection G->H I 9. Data Interpretation H->I

Caption: General experimental workflow for GC-MS analysis.

Fragmentation of Methoxybenzene Analogs

Methoxybenzene_Fragmentation M_ion Methoxybenzene M+• (e.g., Anisole, m/z 108) F1 [M - 15]+• (m/z 93) M_ion->F1 - •CH₃ F2 [M - 30]+• (m/z 78) M_ion->F2 - CH₂O (rearrangement) F3 [M - 43]+ (m/z 65) F1->F3 - CO Allylbenzene_Fragmentation cluster_allyl Dominant Pathway cluster_methoxy Subordinate Pathway M_ion 1,3,5-Trimethoxy-2-(2-methylallyl)benzene M+• (m/z 222) F_allyl Benzylic Cation [M - 55]+ (m/z 167) M_ion->F_allyl - •C₄H₇ (Allylic Cleavage) F_methoxy [M - 15]+ (m/z 207) M_ion->F_methoxy - •CH₃

Caption: Competing fragmentation pathways for the title compound.

Conclusion

The mass spectral fragmentation of methoxybenzene analogs provides a predictable pattern dominated by the loss of methyl radicals. However, the introduction of a 2-methylallyl substituent fundamentally alters this behavior. The high stability of the resonance-stabilized cation formed via allylic cleavage makes this the dominant fragmentation pathway for 1,3,5-trimethoxy-2-(2-methylallyl)benzene. This creates a highly diagnostic fragment ion that is absent in its non-allylated analogs. This comparative analysis underscores the importance of understanding fundamental fragmentation mechanisms, enabling researchers to predict fragmentation patterns and confidently elucidate the structures of complex organic molecules.

References

  • Schwartz, H., & Levsen, K. (2004). Substituent Effects in the Unimolecular Fragmentation of Anisole Dication Derivatives. The Journal of Physical Chemistry A. [Link]

  • Adams, J., & Gross, M. L. (1991). A Charge-Remote Allylic Cleavage Reaction. Journal of the American Society for Mass Spectrometry, 2(2), 180-183. [Link]

  • JoVE. (2024). Mass Spectrometry: Alkene Fragmentation. Journal of Visualized Experiments. [Link]

  • Zahran, N. F., Helal, A. I., & Rasgeed, N. (1997). Mass spectrometric study on the fragmentation of anisole. IAEA. [Link]

  • Wikipedia. (n.d.). Mass spectral interpretation. Wikipedia. [Link]

  • Zahran, N. F., Helal, A. I., & Rasgeed, N. (1997). Mass spectrometric study on the fragmentation of anisole. ETDEWEB. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. chem.arizona.edu. [Link]

  • Nash, J. J., & Kenttämaa, H. I. (2022). Probing the Pyrolysis of Guaiacol and Dimethoxybenzenes Using Collision-Induced Dissociation Charge-Remote Fragmentation Mass Spectrometry. The Journal of Physical Chemistry A. [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.4: Fragmentation of Alkenes. Whitman College. [Link]

  • YouTube. (2025). Mass Spectrometry (MS) - Lesson 10 - Allylic Breakdown. YouTube. [Link]

  • Chemaazam. (2022). Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry. YouTube. [Link]

  • ChemConnections. (n.d.). Mass Spectrometry Fragmentation. chemconnections.org. [Link]

  • Indian Academy of Sciences. (n.d.). Lanosta-8, 17 ,25-trien-3~-ol and isomeric trichlorotrimethoxybenzenes. Indian Academy of Sciences. [Link]

  • ResearchGate. (n.d.). Fragmentation of Trimethoprim and other Compounds Containing Alkoxy-Phenyl Groups in Electrospray Ionisation Tandem Mass Spectrometry. ResearchGate. [Link]

  • Liu, Y. (2020). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. Harvard DASH. [Link]

  • PubChem. (n.d.). 1,3,5-Trimethoxybenzene. PubChem. [Link]

  • NIST. (n.d.). Benzene, 1,3,5-trimethoxy-. NIST WebBook. [Link]

  • Wikipedia. (n.d.). Retro-Diels–Alder reaction. Wikipedia. [Link]

  • Slideshare. (n.d.). Retro diels alder reaction and ortho effect. Slideshare. [Link]

  • Tureček, F., & Hanuš, V. (2005). Retro‐Diels‐Alder reaction in mass spectrometry. ResearchGate. [Link]

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Comparative

A Comparative Guide to Liquid-Liquid Extraction Techniques for the Purification of 1,3,5-Trimethoxy-2-(2-methylallyl)benzene

This guide provides a comprehensive comparison of liquid-liquid extraction (LLE) techniques for the isolation and purification of 1,3,5-Trimethoxy-2-(2-methylallyl)benzene. Designed for researchers, chemists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of liquid-liquid extraction (LLE) techniques for the isolation and purification of 1,3,5-Trimethoxy-2-(2-methylallyl)benzene. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the underlying principles and rationale behind methodological choices. We will benchmark three common LLE methodologies: classical batch extraction, continuous liquid-liquid extraction, and dispersive liquid-liquid microextraction (DLLME), providing the experimental data and theoretical grounding necessary to select the optimal technique for your specific application, from analytical-scale quantification to process-scale purification.

Introduction: The Purification Challenge

1,3,5-Trimethoxy-2-(2-methylallyl)benzene is a substituted aromatic ether, a class of compounds often serving as versatile intermediates in organic synthesis.[1] Its structure, featuring a hydrophobic benzene core with three methoxy groups and a nonpolar methylallyl substituent, dictates its solubility and partitioning behavior. Following synthesis, the crude reaction mixture typically contains the target compound alongside unreacted polar precursors, inorganic salts, and various byproducts. Efficiently separating the desired nonpolar product from these polar impurities is a critical step for achieving high purity and yield.

Liquid-liquid extraction (LLE) is a foundational and powerful separation technique ideally suited for this challenge.[2][3] It operates on the principle of differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[2][3] By selecting an appropriate solvent system, 1,3,5-Trimethoxy-2-(2-methylallyl)benzene can be selectively transferred to the organic phase, leaving polar impurities behind in the aqueous phase. This guide will dissect the critical parameters of LLE and compare distinct approaches to empower you to optimize your purification workflow.

Part 1: Foundational Principles of LLE for Aromatic Ethers

The success of any LLE protocol hinges on a firm understanding of the physicochemical principles governing the separation.[4] The primary goal is to maximize the transfer of the target analyte into the extraction solvent while minimizing the co-extraction of impurities.

Solvent Selection: The Cornerstone of Effective Extraction

The choice of the extracting solvent is the most critical decision in designing an LLE protocol.[5] The ideal solvent should exhibit high solubility for the target compound, be immiscible with the initial sample phase (usually aqueous), have a different density for ease of separation, and be easily removable after extraction.[6][7] For a non-polar compound like 1,3,5-Trimethoxy-2-(2-methylallyl)benzene, several options are viable.

  • Non-polar Solvents (e.g., Hexane, Heptane): Excellent for extracting highly non-polar compounds and offer good separation from polar impurities.

  • Moderately Polar Solvents (e.g., Ethyl Acetate, Dichloromethane, Diethyl Ether): These are versatile solvents that offer a good balance.[3][6] They can effectively dissolve the target compound due to its ether linkages while still maintaining sufficient immiscibility with water. Ethyl acetate is often preferred due to its lower toxicity compared to chlorinated solvents.

  • Polar Solvents (e.g., Methanol, Ethanol): These are generally unsuitable as the primary extraction solvent because they are miscible with water.[6]

The decision-making process for solvent selection can be visualized as follows:

Start Start: Crude Reaction Mixture AnalytePolarity Assess Analyte Polarity (1,3,5-Trimethoxy-2-(2-methylallyl)benzene) Start->AnalytePolarity IsPolar Highly Polar? AnalytePolarity->IsPolar Yes IsNonPolar Non-Polar / Moderately Polar? AnalytePolarity->IsNonPolar Yes Solvent1 Consider Polar Solvents (e.g., Acetonitrile w/ salting out) (Not typical LLE) IsPolar->Solvent1 SelectSolvent Select Extraction Solvent IsNonPolar->SelectSolvent Solvent2 Hexane, Heptane (High Selectivity for Non-Polar) SelectSolvent->Solvent2 Max non-polar character Solvent3 Ethyl Acetate, DCM, Ether (Versatile, Good Balance) SelectSolvent->Solvent3 Balanced solubility FinalChoice Chosen Solvent: Ethyl Acetate Solvent3->FinalChoice

Caption: Decision workflow for selecting an appropriate LLE solvent.

Key Optimization Parameters

Beyond solvent choice, several factors can be manipulated to enhance extraction efficiency and purity.[8]

  • pH Adjustment: While 1,3,5-Trimethoxy-2-(2-methylallyl)benzene is a neutral molecule, the pH of the aqueous phase is crucial for controlling the solubility of ionizable impurities. For instance, washing the organic extract with an aqueous basic solution (e.g., sodium bicarbonate) will convert acidic impurities into their anionic salts, making them highly water-soluble and easily removed from the organic phase. Conversely, an acidic wash can remove basic impurities.[4]

  • The Salting-Out Effect: The solubility of non-polar organic compounds in water can be decreased by dissolving a salt, such as sodium chloride or sodium sulfate, into the aqueous phase.[4][5] This effect increases the partition coefficient of the target analyte, driving more of it into the organic phase and improving recovery.[5]

  • Solvent-to-Aqueous Phase Ratio: Increasing the volume of the organic solvent relative to the aqueous phase can lead to higher recovery in a single extraction step.[4] A ratio of up to 7:1 is sometimes considered optimal, though the ideal value depends on the compound's partition coefficient.[5]

  • Number of Extractions: Performing multiple extractions with smaller volumes of organic solvent is more efficient at recovering the analyte than a single extraction with a large volume.

Part 2: Benchmarking Experimental Protocols

To provide a practical comparison, we will consider a hypothetical scenario: A 100 mL aqueous solution resulting from a reaction work-up contains approximately 1g of crude 1,3,5-Trimethoxy-2-(2-methylallyl)benzene. We will benchmark three LLE techniques for its recovery and purification.

Technique 1: Classical Batch Extraction (Separatory Funnel)

This is the most common laboratory-scale technique, valued for its simplicity and scalability for moderate volumes.[2]

Experimental Protocol:

  • Preparation: Transfer the 100 mL aqueous solution containing the crude product into a 250 mL separatory funnel.

  • First Extraction: Add 50 mL of ethyl acetate to the funnel. Stopper the funnel and, while securely holding the stopper and stopcock, invert it and open the stopcock to vent any pressure.

  • Mixing: Close the stopcock and shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases. Vent periodically.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. The less dense ethyl acetate layer will be on top.

  • Collection: Drain the lower aqueous layer into a beaker. Drain the upper organic layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction (steps 2-5) two more times with fresh 50 mL portions of ethyl acetate.

  • Combine and Wash: Combine all three organic extracts. Wash the combined extract with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine (saturated NaCl solution) to remove residual water and impurities.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter to remove the drying agent, and evaporate the solvent under reduced pressure to yield the purified product.

A 1. Add Aqueous Sample & Ethyl Acetate to Funnel B 2. Stopper, Invert, Vent A->B C 3. Shake Vigorously (1-2 min) B->C D 4. Allow Phases to Separate C->D E 5. Drain Aqueous Layer D->E F 6. Collect Organic Layer E->F G 7. Repeat Extraction on Aqueous Layer (2x) F->G H 8. Combine Organic Extracts G->H I 9. Wash, Dry, Evaporate H->I J Purified Product I->J

Caption: Workflow for classical batch liquid-liquid extraction.

Technique 2: Continuous Liquid-Liquid Extraction

Continuous LLE is employed when the analyte has a low partition coefficient, requiring a large volume of solvent, or for large-scale industrial processes.[9][10] It continuously passes fresh solvent through the sample solution, providing a highly efficient extraction.

Conceptual Protocol (Lighter-than-Water Solvent):

  • Apparatus Setup: Assemble a continuous liquid-liquid extractor. The aqueous sample is placed in the main body of the extractor.

  • Solvent Reservoir: The extraction solvent (e.g., diethyl ether) is placed in a boiling flask connected to the apparatus.

  • Operation: The solvent is heated, and its vapor travels up a side arm to a condenser, where it liquefies. The fresh, condensed solvent drips through the aqueous layer, extracting the target compound.

  • Recycling: Being less dense, the organic solvent enriched with the product overflows and returns to the boiling flask.

  • Concentration: The non-volatile target compound concentrates in the boiling flask while the pure solvent is continuously recycled. The process runs for several hours to days.

  • Work-up: After the extraction is complete, the solvent in the boiling flask is evaporated to yield the purified product.

A 1. Heat Solvent in Boiling Flask B 2. Solvent Vaporizes and Rises A->B Cycle Repeats C 3. Vapor Condenses to Liquid B->C Cycle Repeats D 4. Pure Solvent Drips Through Aqueous Sample C->D Cycle Repeats E 5. Solvent Extracts Analyte D->E Cycle Repeats F 6. Organic Phase Overflows and Returns to Flask E->F Cycle Repeats F->A Cycle Repeats G 7. Analyte Concentrates in Flask F->G H Purified Product (After Evaporation) G->H A 1. Mix Disperser Solvent (e.g., Acetone) with Extraction Solvent (e.g., DCM) B 2. Rapidly Inject Mixture into Aqueous Sample A->B C 3. Cloudy Emulsion Forms (Extraction Occurs) B->C D 4. Centrifuge to Break Emulsion C->D E 5. Collect Small Droplet of Organic Extract D->E F Analyte Ready for Instrumental Analysis E->F

Caption: Workflow for dispersive liquid-liquid microextraction (DLLME).

Part 3: Comparative Performance Analysis

The choice of technique depends directly on the experimental goals. The performance of each method is summarized below based on key metrics.

MetricClassical Batch ExtractionContinuous LLEDispersive LLE (DLLME)
Recovery Yield (%) 85-95% (with 3 extractions)>98%N/A (Analytical Scale)
Purity (%) Good to Excellent (with washes)ExcellentN/A (Analytical Scale)
Solvent Consumption High (e.g., ~150 mL per run)Moderate (recycles solvent)Extremely Low (<1.5 mL)
Processing Time Moderate (20-30 min)Long (4-24 hours)Very Fast (<10 min)
Scalability Good (mg to kg scale)Excellent (g to industrial scale)Poor (Not for purification)
Ideal Application Standard lab purification, method development.Low partition coefficient compounds, large scale.Trace analysis, rapid screening.

Discussion of Results:

  • Classical Batch Extraction offers the best balance of speed, simplicity, and scalability for typical laboratory research. While solvent consumption is relatively high, its effectiveness for purifying gram-scale quantities makes it a workhorse method. [11][12]* Continuous LLE is the most efficient in terms of recovery, especially for compounds that do not partition favorably into the organic solvent. [9]Its primary drawbacks are the long processing time and the need for specialized glassware, making it suitable for specific, challenging separations or large-scale operations.

  • Dispersive Liquid-Liquid Microextraction (DLLME) is an outstanding analytical technique, providing rapid extraction and high enrichment factors with minimal solvent waste. [2]However, it is fundamentally a micro-scale method and is not applicable for preparative purification of the target compound.

Conclusion and Recommendations

The selection of an appropriate liquid-liquid extraction technique for 1,3,5-Trimethoxy-2-(2-methylallyl)benzene is a function of the desired outcome.

  • For routine purification in a research and development setting (milligram to gram scale) , Classical Batch Extraction with a suitable solvent like ethyl acetate remains the recommended method. It is efficient, procedurally straightforward, and provides high purity when combined with appropriate aqueous washes.

  • For process development and large-scale synthesis (multi-gram to kilogram scale) , or if the partition coefficient of the target compound is found to be unexpectedly low, Continuous Liquid-Liquid Extraction should be considered for its superior recovery and efficiency.

  • For rapid, quantitative analysis of the target compound in complex aqueous matrices , Dispersive Liquid-Liquid Microextraction (DLLME) is the superior choice due to its speed, low solvent consumption, and high pre-concentration factor.

By understanding the principles behind each technique and aligning them with the specific goals of yield, purity, scale, and speed, researchers can confidently select and optimize the ideal LLE protocol for their work with 1,3,5-Trimethoxy-2-(2-methylallyl)benzene and structurally similar molecules.

References

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols | LCGC International. (2021, April 7). Available at: [Link]

  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017, November 10). ACS Omega. Available at: [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions. (n.d.). Available at: [Link]

  • Process Modelling For Optimizing Liquid-Liquid Extraction - EnerTherm Engineering. (2026, January 19). Available at: [Link]

  • Optimization of Liquid-Liquid Extraction - Zaiput Flow Technologies. (n.d.). Available at: [Link]

  • Liquid–liquid extraction - Wikipedia. (n.d.). Available at: [Link]

  • CN118973683A - Process for liquid-liquid extraction of aromatic compounds with extract recycle stream - Google Patents. (2024, November 15).
  • Solvent Extraction Techniques - Organomation. (n.d.). Available at: [Link]

  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions - Waters Corporation. (n.d.). Available at: [Link]

  • Comparison of Extraction Methods and Extraction Optimization in Aqueous Two-Phase System for Ethyl Carbamate Analysis in Model Systems for Maesil Wine - PMC. (n.d.). Available at: [Link]

  • Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water - PMC. (n.d.). Available at: [Link]

  • LIQUID-LIQUID EXTRACTION OF AROMATICS FROM HYDROCARBON MIXTURES IN CAPILLARIES - Semantic Scholar. (2017, May 17). Available at: [Link]

  • Qualitative and Quantitative Comparison of Liquid–Liquid Phase Extraction Using Ethyl Acetate and Liquid–Solid Phase Extraction Using Poly-Benzyl-Resin for Natural Products - MDPI. (2021, November 1). Available at: [Link]

  • Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager. (2025, March 7). Available at: [Link]

  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions - K-Jhil. (2024, November 21). Available at: [Link]

  • Solvent Selection for Liquid-Liquid Extraction | PDF | Phase (Matter) | Emulsion - Scribd. (n.d.). Available at: [Link]

  • Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds - JournalsPub. (2025, February 19). Available at: [Link]

Sources

Validation

A Researcher's Guide to Profiling the Bioactivity and Toxicity of 1,3,5-Trimethoxy-2-(2-methylallyl)benzene

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the cellular toxicity and potential bioactivities of the novel compound, 1,3,5-Trimethoxy-2-(2...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the cellular toxicity and potential bioactivities of the novel compound, 1,3,5-Trimethoxy-2-(2-methylallyl)benzene. Given the limited existing data on this specific molecule, this document outlines a systematic approach to its evaluation, drawing parallels with structurally similar and well-characterized natural compounds. We will delve into the rationale behind selecting appropriate cellular assays, provide detailed experimental protocols, and offer a comparative analysis of different methodological approaches.

Introduction: Unveiling the Potential of a Novel Methoxybenzene Derivative

1,3,5-Trimethoxy-2-(2-methylallyl)benzene is an organic compound featuring a benzene ring substituted with three methoxy groups and a methylallyl (also known as prenyl) group. While the parent compound, 1,3,5-trimethoxybenzene, is known as a biomarker for flavonoid consumption and a component in the floral scent of some roses, the introduction of a prenyl group suggests the potential for significant biological activity.[1][2] Prenylation and methoxylation are chemical modifications known to enhance the bioactivity of natural compounds, often improving their lipophilicity and interaction with biological targets.[3]

Structurally related compounds, such as Eugenol (4-allyl-2-methoxyphenol), are well-documented for their broad range of biological effects, including anti-inflammatory, antioxidant, and cytotoxic activities.[4][5] Similarly, other prenylated natural products, like Osthole, exhibit potent anti-inflammatory and antitumor properties.[6][7] Based on these structural analogies, it is hypothesized that 1,3,5-Trimethoxy-2-(2-methylallyl)benzene may possess similar antioxidant and anti-inflammatory bioactivities. However, as with any novel compound, a thorough toxicological assessment is a prerequisite to exploring its therapeutic potential.

This guide will use Eugenol as a benchmark comparator due to its structural similarity (a methoxybenzene with an allyl side chain) and its well-established, dose-dependent toxic and bioactive profiles.

Part 1: Foundational Assessment - Cytotoxicity Profiling

A fundamental first step in characterizing any new compound is to determine its cytotoxic potential. This establishes a therapeutic window and informs the concentrations to be used in subsequent bioactivity assays. We will compare two common cytotoxicity assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which assesses membrane integrity.

Comparison of Cytotoxicity Assay Methodologies
Assay Principle Advantages Disadvantages Typical Cell Line
MTT Assay Measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4]High sensitivity, well-established, suitable for high-throughput screening.Can be affected by compounds that alter cellular metabolism without causing cell death. Formazan crystals require a solubilization step.Adherent cell lines (e.g., HeLa, A549, HepG2)
LDH Assay Quantifies the release of the cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture medium upon cell membrane damage.[4]Directly measures cell death via membrane lysis, does not require cell lysis for measurement, suitable for high-throughput screening.Less sensitive than MTT for early-stage apoptosis where the membrane is still intact. Can be affected by serum LDH in the culture medium.Suspension or adherent cell lines (e.g., Jurkat, RAW 264.7)

For an initial comprehensive screen, the MTT assay is recommended due to its high sensitivity in detecting effects on cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 1,3,5-Trimethoxy-2-(2-methylallyl)benzene.

1. Cell Seeding:

  • Seed a suitable cell line (e.g., RAW 264.7 macrophages for subsequent inflammation studies) into a 96-well plate at a density of 1 x 10⁴ cells/well.

  • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[4]

2. Compound Treatment:

  • Prepare a stock solution of 1,3,5-Trimethoxy-2-(2-methylallyl)benzene and Eugenol (as a comparator) in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).

  • Treat the cells with the different concentrations of the compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubate for 24, 48, or 72 hours.[4]

3. MTT Addition and Incubation:

  • After the incubation period, remove the culture medium.

  • Add 100 µL of fresh medium and 20 µL of 5 mg/mL MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C, protected from light.[4]

4. Formazan Solubilization and Measurement:

  • Carefully remove the MTT solution.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells 1. Seed Cells (1x10⁴ cells/well) prepare_compounds 2. Prepare Compound Dilutions treat_cells 3. Treat Cells (24-72h incubation) prepare_compounds->treat_cells add_mtt 4. Add MTT (4h incubation) treat_cells->add_mtt solubilize 5. Solubilize Formazan (DMSO) add_mtt->solubilize read_absorbance 6. Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability 7. Calculate % Viability read_absorbance->calculate_viability determine_ic50 8. Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Part 2: Investigating Bioactivity - Antioxidant Potential

Many natural compounds with phenolic structures exhibit antioxidant activity by scavenging reactive oxygen species (ROS). The Cellular Antioxidant Activity (CAA) assay is a robust method to evaluate the antioxidant potential of a compound within a cellular environment.

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) in the presence of a free radical initiator.

1. Cell Seeding:

  • Seed human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom plate at a density that will result in confluence after 24 hours.

2. Compound and Probe Incubation:

  • Remove the culture medium and wash the cells with Phosphate Buffered Saline (PBS).

  • Treat the cells with various non-toxic concentrations of 1,3,5-Trimethoxy-2-(2-methylallyl)benzene, Eugenol, and a standard antioxidant like Quercetin for 1 hour.

  • Add DCFH-DA solution to each well and incubate for 60 minutes at 37°C.

3. Induction of Oxidative Stress:

  • Wash the cells twice with PBS.

  • Add a free radical initiator, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells except the negative control wells.

4. Fluorescence Measurement:

  • Immediately place the plate in a fluorescence microplate reader.

  • Measure the fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.

5. Data Analysis:

  • Calculate the area under the curve (AUC) for the fluorescence kinetics.

  • Determine the CAA value using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

  • Express the results as quercetin equivalents (QE).

CAA_Workflow start Seed HepG2 Cells in 96-well plate wash1 Wash cells with PBS start->wash1 treat Treat with Compound + DCFH-DA (1h) wash1->treat wash2 Wash cells with PBS (2x) treat->wash2 induce Add AAPH (Free Radical Initiator) wash2->induce measure Measure Fluorescence (Ex: 485nm, Em: 535nm) every 5 min for 1h induce->measure analyze Calculate AUC and CAA Value measure->analyze

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Part 3: Investigating Bioactivity - Anti-inflammatory Effects

To assess the anti-inflammatory potential of 1,3,5-Trimethoxy-2-(2-methylallyl)benzene, we will use a well-established in vitro model of inflammation: lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Upon stimulation with LPS, these cells produce pro-inflammatory mediators such as nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Comparison of Anti-inflammatory Readouts
Mediator Assay Principle Advantages Disadvantages
Nitric Oxide (NO) Griess Reaction: A colorimetric assay that detects nitrite, a stable product of NO.Simple, rapid, and inexpensive.Indirect measurement of NO. Can be affected by other substances in the medium.
Cytokines (e.g., TNF-α, IL-6) Enzyme-Linked Immunosorbent Assay (ELISA): A highly specific antibody-based assay to quantify protein levels.High specificity and sensitivity. Allows for quantification of specific cytokines.More expensive and time-consuming than the Griess assay.

A comprehensive approach would involve measuring both NO and key cytokines to understand the compound's effect on different inflammatory pathways.

Experimental Protocol: Measurement of NO and Cytokines in LPS-Stimulated Macrophages

1. Cell Seeding and Treatment:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells for 1 hour with non-toxic concentrations of 1,3,5-Trimethoxy-2-(2-methylallyl)benzene and Eugenol.

2. Inflammatory Stimulation:

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control group (no LPS, no compound) and an LPS-only control group.

3. Supernatant Collection:

  • After incubation, collect the cell culture supernatants and store them at -80°C for later analysis.

4. Nitric Oxide (NO) Measurement (Griess Assay):

  • Add 50 µL of supernatant to a 96-well plate.

  • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify nitrite concentration using a sodium nitrite standard curve.

5. Cytokine Measurement (ELISA):

  • Quantify the levels of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

AntiInflammatory_Workflow cluster_assays Downstream Assays start Seed RAW 264.7 Cells pretreat Pre-treat with Compound (1h) start->pretreat stimulate Stimulate with LPS (24h) pretreat->stimulate collect Collect Supernatant stimulate->collect griess Griess Assay for Nitric Oxide (NO) collect->griess elisa ELISA for Cytokines (TNF-α, IL-6) collect->elisa

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Comparative

Validating Structural Isomers of 1,3,5-Trimethoxy-2-(2-methylallyl)benzene: A Comparative Guide to 2D NMR vs. Orthogonal Techniques

Executive Summary & Mechanistic Rationale In the synthesis of complex phenylpropanoids, elemicin analogs, and highly substituted aromatic drug candidates, structural isomerism presents a critical analytical bottleneck. D...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

In the synthesis of complex phenylpropanoids, elemicin analogs, and highly substituted aromatic drug candidates, structural isomerism presents a critical analytical bottleneck. Differentiating the target molecule—1,3,5-trimethoxy-2-(2-methylallyl)benzene —from its insidious positional and alkene isomers requires an analytical system that maps atomic connectivity rather than just exact mass or functional group presence.

While High-Resolution Mass Spectrometry (HRMS) and 1D Nuclear Magnetic Resonance (NMR) are foundational, they often fail to distinguish between symmetric positional isomers. This guide objectively compares orthogonal analytical techniques and provides a definitive, self-validating 2D NMR (COSY/HMBC) protocol. By leveraging scalar coupling networks, 1 [1], making it the gold standard for structural elucidation in these highly substituted systems.

Structural Complexity: The Isomer Challenge

To understand why advanced 2D NMR is required, we must analyze the symmetry of the target and its primary isomers.

  • The Target: 1,3,5-Trimethoxy-2-(2-methylallyl)benzene. The molecule possesses a plane of symmetry passing through C-2 and C-5. The aromatic protons at C-4 and C-6 are chemically equivalent, appearing as a single 2H integration in 1D 1 H NMR.

  • The Positional Isomer: 1,2,3-Trimethoxy-5-(2-methylallyl)benzene. This isomer also possesses a plane of symmetry (through C-2 and C-5). Its aromatic protons at C-4 and C-6 are also equivalent, yielding an identical 2H singlet.

  • The Alkene Isomer: 1,3,5-Trimethoxy-2-(2-methyl-1-propenyl)benzene. Here, the double bond is conjugated with the aromatic ring rather than separated by a methylene bridge.

Because the target and the positional isomer both yield a 1D 1 H NMR spectrum with one 6H singlet (two equivalent methoxy groups), one 3H singlet (one unique methoxy), and one 2H singlet (aromatic protons), 1D NMR is fundamentally ambiguous .

Comparative Performance Analysis

The table below summarizes the efficacy of standard analytical techniques in differentiating these specific isomers.

Analytical TechniqueResolution of Positional IsomersResolution of Alkene IsomersWorkflow SpeedSample Recovery
1D 1 H / 13 C NMR Poor (Symmetric isomers overlap)Excellent (Alkene shifts differ)High (< 10 mins)100%
HRMS (ESI-TOF) Poor (Isobaric, identical fragmentation)Poor (Identical exact mass)High (< 5 mins)0% (Destructive)
2D NMR (HMBC/COSY) Excellent (Maps 3-bond connectivity)Excellent (Maps spin systems)Medium (1-4 hours)100%
X-Ray Crystallography Excellent (Absolute 3D structure)Excellent Low (Days/Weeks)100%

Deep Dive: 2D NMR (COSY/HMBC) Protocol & Logic

To build a self-validating analytical system, we rely on Heteronuclear Multiple Bond Correlation (HMBC) to bridge the isolated spin systems.2 [3], which is critical when analyzing the quaternary carbons of the 1,3,5-trimethoxybenzene ring.

Experimental Protocol

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the purified compound in 0.6 mL of CDCl 3​ (100 atom % D) containing 0.03% v/v TMS.

  • Transfer to a precision 5 mm NMR tube, ensuring no particulate matter remains (filter if necessary to optimize magnetic shimming).

Step 2: HSQC Acquisition (The Prerequisite)

  • Causality: Before interpreting long-range couplings, you must identify direct one-bond ( 1JCH​ ) attachments. HSQC edits out quaternary carbons and pairs every proton with its directly attached carbon, establishing the baseline for the allylic CH 2​ and aromatic CH signals.

Step 3: COSY Acquisition

  • Causality: COSY maps 3JHH​ scalar couplings. However, in the 2-methylallyl group (-CH2-C(CH3)=CH2), the quaternary alkene carbon interrupts standard 3-bond coupling. COSY will primarily reveal weak 4JHH​ allylic couplings between the CH 2​ protons and the terminal =CH2 / -CH3 protons, confirming the isolated side-chain topology.

Step 4: HMBC Acquisition (The Definitive Step)

  • Parameter Optimization: Set the long-range coupling delay based on nJCH​=8 Hz (delay ≈62.5 ms).3 [2].

  • Acquire with a sufficient spectral width in the F1 ( 13 C) dimension (0–200 ppm) to capture the highly deshielded oxygenated aromatic carbons.

AnalyticalWorkflow Start Unknown Isomer (Exact Mass Confirmed) Step1 1D 1H NMR Start->Step1 CheckSym Aromatic Protons Equivalent? Step1->CheckSym Asym 1,2,4-Trimethoxy Isomer CheckSym->Asym No (Multiplets) Sym 1,3,5- or 1,2,3- Trimethoxy Isomer CheckSym->Sym Yes (2H Singlet) Step2 2D HMBC / COSY Sym->Step2 Result1 Allylic CH2 correlates to two Oxygenated Carbons Step2->Result1 Final 1,3,5-Trimethoxy-2- (2-methylallyl)benzene Result1->Final

Decision tree for isolating 1,3,5-trimethoxy-2-(2-methylallyl)benzene from positional isomers.

The Self-Validating System: Interpreting the Spectra

The brilliance of HMBC lies in its ability to exploit the symmetry differences between the 1,3,5-trimethoxy and 1,2,3-trimethoxy isomers.

Look at the allylic CH 2​ protons (~3.3 ppm) . In the HMBC spectrum, these protons will show 3JCH​ magnetization transfers to the adjacent aromatic carbons.

  • If the molecule is the 1,3,5-trimethoxy target: The allylic CH 2​ is attached to C-2. Its 3JCH​ correlations will land on C-1 and C-3. Because both C-1 and C-3 bear methoxy groups, they are highly deshielded (~158 ppm ).

  • If the molecule is the 1,2,3-trimethoxy isomer: The allylic CH 2​ is attached to C-5. Its 3JCH​ correlations will land on C-4 and C-6. Because C-4 and C-6 are protonated aromatic carbons, they are shielded (~105 ppm ).

This single HMBC cross-peak definitively validates the positional isomer without requiring reference standards.

HMBC_Logic Allylic Allylic CH2 Protons (H-1') AromC2 Aromatic C-2 (2J Coupling) Allylic->AromC2 HMBC AromC1C3 Aromatic C-1 & C-3 (3J Coupling, ~158 ppm) Allylic->AromC1C3 HMBC AlkeneC Alkene Quaternary C-2' (2J Coupling) Allylic->AlkeneC HMBC AlkeneCH2 Alkene =CH2 (C-3') (3J Coupling) Allylic->AlkeneCH2 HMBC

Key HMBC magnetization transfer pathways bridging the allylic side chain and aromatic ring.

Diagnostic Signal Tables

To streamline data review, compare your acquired spectra against these diagnostic nodes.

Table 2: Key HMBC Diagnostic Signals for Isomer Differentiation

Proton Source ( δH​ )Target: 1,3,5-Trimethoxy Isomer HMBC Correlations ( δC​ )Isomer: 1,2,3-Trimethoxy Isomer HMBC Correlations ( δC​ )
Allylic CH 2​ (~3.3 ppm) ~158 ppm (C-1, C-3: Oxygenated)~105 ppm (C-4, C-6: Protonated)
Aromatic CH (~6.1 ppm) ~112 ppm (C-2: Allyl substituted)~135 ppm (C-5: Allyl substituted)
Alkene =CH 2​ (~4.7 ppm) ~22 ppm (Methyl), ~33 ppm (Allylic CH 2​ )~22 ppm (Methyl), ~33 ppm (Allylic CH 2​ )

Conclusion

While exact mass and 1D NMR are necessary first steps, they are insufficient for validating highly symmetric substituted benzenes. By implementing a properly parameterized HMBC protocol, researchers can establish a self-validating web of 2J and 3J scalar couplings. The chemical shift of the carbons correlated to the allylic methylene bridge serves as an absolute diagnostic marker, distinguishing 1,3,5-trimethoxy-2-(2-methylallyl)benzene from its isomers with 100% confidence.

References

  • The Evolving Landscape of NMR Structural Elucidation MDPI URL
  • National Institutes of Health (NIH)
  • Understanding 2D NMR Spectra: How to Read and Interpret Them Creative Biostructure URL

Sources

Validation

A Senior Application Scientist’s Guide to IR Spectroscopy: Validating the Methallyl Moiety in 1,3,5-Trimethoxy-2-(2-methylallyl)benzene

In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous structural confirmation of a newly synthesized molecule is a cornerstone of scientific rigor. Among the arsenal of analytical techni...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous structural confirmation of a newly synthesized molecule is a cornerstone of scientific rigor. Among the arsenal of analytical techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy remains a rapid, reliable, and highly accessible first-line method for functional group identification.[1][2] This guide provides an in-depth, experience-driven protocol for the validation of a critical functionalization step: the introduction of a methallyl group onto a 1,3,5-trimethoxybenzene core.

This analysis moves beyond a simple checklist of peaks. We will explore the causality behind peak assignments, establish a self-validating experimental workflow, and provide a comparative framework for analyzing the resulting spectrum. The objective is to not only confirm the presence of the methallyl group but also to verify that the core aromatic structure remains intact.

The Vibrational Signature: Theoretical Framework for Peak Assignment

Infrared spectroscopy operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes.[1][3] To validate the structure of 1,3,5-Trimethoxy-2-(2-methylallyl)benzene, we must dissect the molecule into its constituent parts and predict the characteristic absorption bands for each.

The Target Moiety: The Methallyl Group

The methallyl group, or 2-methylallyl [(CH₃)₂C=CH₂], is an alkene. Its unambiguous identification relies on spotting several key vibrational modes, particularly those associated with the carbon-carbon double bond (C=C) and its attached hydrogens.

  • =C-H Stretching: The C-H bonds on the sp² hybridized carbons of the double bond are stronger and vibrate at a higher frequency than their sp³ counterparts. This results in a characteristic absorption band appearing just above 3000 cm⁻¹.[3][4] For the terminal methylene (=CH₂) group, this peak is typically observed in the 3075-3095 cm⁻¹ range.[5]

  • C=C Stretching: The stretching of the carbon-carbon double bond itself provides a key signal. For a terminal, geminally disubstituted alkene like the methallyl group, this absorption is expected in the 1620-1680 cm⁻¹ region.[5][6] Its intensity can vary but is a crucial piece of evidence.

  • =C-H Out-of-Plane Bending (Wag): This is arguably the most diagnostic signal for the methallyl group's substitution pattern. The out-of-plane bending vibration of the two hydrogens on the terminal carbon (=CH₂) gives rise to a strong, sharp absorption band between 885 and 895 cm⁻¹.[5] This peak appears in a relatively uncluttered region of the spectrum, making it a highly reliable indicator.

The Molecular Backbone: The 1,3,5-Trimethoxybenzene Ring

Confirmation of the aromatic and ether components of the backbone is equally critical to ensure the starting material's integrity has been preserved during the reaction.

  • Aromatic C-H Stretching: Similar to alkenes, the C-H bonds on the aromatic ring are sp² hybridized and absorb at frequencies above 3000 cm⁻¹, typically around 3030 cm⁻¹.[7][8]

  • Aromatic C=C Ring Stretching: The conjugated system of the benzene ring results in several characteristic stretching vibrations, usually appearing as a pair or series of sharp bands in the 1450-1600 cm⁻¹ region.[3]

  • C-O Ether Stretching: The presence of the three methoxy groups will generate very strong C-O stretching bands. Aromatic ethers typically display a prominent asymmetric C-O-C stretch between 1200-1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[9] These strong absorptions are often a dominant feature of the spectrum.

General Alkyl C-H Vibrations

The molecule also contains sp³ hybridized carbons in the methyl groups and the methylene bridge. These will produce C-H stretching absorptions in the 2850-2975 cm⁻¹ range, just below the 3000 cm⁻¹ dividing line for sp² C-H bonds.[5][10] While ubiquitous, their presence and position are consistent with the overall molecular structure.[11]

Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR FT-IR

To ensure data is trustworthy and reproducible, a rigorous experimental protocol is essential. Attenuated Total Reflectance (ATR) is the preferred technique for this analysis due to its speed, ease of use, and minimal sample preparation.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a single-bounce diamond ATR accessory.

Methodology:

  • Instrument Preparation: Ensure the spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. This minimizes drift in the laser and detector.

  • ATR Crystal Cleaning: Meticulously clean the surface of the diamond ATR crystal using a solvent appropriate for removing any previous sample residue (e.g., isopropanol or acetone), followed by a final wipe with a clean, dry, lint-free cloth. This step is critical to prevent cross-contamination.

  • Background Collection: With the clean, empty ATR accessory in place, perform a background scan (typically 16-32 scans at a resolution of 4 cm⁻¹). This scan captures the ambient spectrum (e.g., atmospheric H₂O and CO₂) and the absorbance of the ATR crystal itself. The instrument will automatically subtract this from the sample spectrum, ensuring that the final data represents only the sample.

  • Sample Application: If the sample is a solid, place a small amount (1-2 mg) directly onto the center of the ATR crystal. Apply pressure using the built-in clamp to ensure intimate contact between the sample and the crystal surface. Good contact is paramount for achieving a strong, high-quality signal. If the sample is an oil or liquid, a single drop is sufficient.

  • Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

  • Data Processing: The resulting spectrum should be automatically processed by the instrument software. For ATR, a mathematical "ATR correction" is often applied to account for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.

Visualizing the Validation Workflow

The logical flow from sample to validated structure can be represented as a clear, self-validating system.

IR_Validation_Workflow cluster_prep Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation cluster_result Conclusion Compound Synthesized Compound Prep Place Sample on ATR Crystal Compound->Prep ~1-2 mg Acquire Acquire Sample Spectrum Prep->Acquire Background Collect Background Spectrum FTIR FT-IR Spectrometer Background->FTIR Acquire->FTIR Process Background Subtraction & ATR Correction FTIR->Process Raw Data Interpret Peak Assignment & Analysis Process->Interpret Corrected Spectrum Compare Compare to Theoretical Values Interpret->Compare Validation Structure Validated Compare->Validation Key Peaks Present Rejection Structure Inconsistent Compare->Rejection Key Peaks Absent

Caption: Workflow for IR spectroscopic validation of a synthesized compound.

Data Analysis: A Comparative Guide

The definitive validation comes from comparing the experimentally obtained spectrum against the theoretically predicted absorption frequencies. The table below serves as a guide for this comparison, summarizing the key vibrational modes and their expected locations.

Expected Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group Assignment
~3085Medium=C-H StretchMethallyl (=CH₂)
~3030Weak-Medium=C-H StretchAromatic Ring
2970 - 2850Medium-StrongC-H StretchAlkyl (Methyl & Methylene)
~1655Medium-WeakC=C StretchMethallyl (Alkene)
~1610, ~1470Medium-Strong, SharpC=C StretchAromatic Ring
~1225Very StrongAsymmetric C-O-C StretchAromatic Ether
~1040StrongSymmetric C-O-C StretchAromatic Ether
~890Strong, Sharp=C-H Out-of-Plane BendMethallyl (=CH₂)

Interpretation Narrative:

In an experimental spectrum of 1,3,5-Trimethoxy-2-(2-methylallyl)benzene, the presence of the methallyl group is unequivocally confirmed by three key signals:

  • A peak around 3085 cm⁻¹ , which is clearly resolved from the main alkyl C-H stretches below 3000 cm⁻¹.

  • An absorption in the ~1655 cm⁻¹ region, indicative of the C=C double bond.

  • A strong and sharp band at approximately 890 cm⁻¹ , which is the hallmark of the geminal disubstituted alkene.[5]

Simultaneously, the integrity of the molecular backbone is verified by the very strong ether bands around 1225 cm⁻¹ and 1040 cm⁻¹, along with the characteristic aromatic C=C stretching peaks near 1610 cm⁻¹ and 1470 cm⁻¹. The combination of all these signals provides a high degree of confidence in the assigned structure. The absence of other strong, unexpected peaks (e.g., a broad O-H band >3200 cm⁻¹ or a strong C=O band >1700 cm⁻¹) further confirms the purity of the sample.

Conclusion

FT-IR spectroscopy, when applied with a systematic and theoretically grounded approach, serves as a powerful and efficient tool for structural validation in organic synthesis. The successful identification of the methallyl group in 1,3,5-Trimethoxy-2-(2-methylallyl)benzene hinges on the detection of its specific vibrational modes—the sp² C-H stretch, the C=C stretch, and most diagnostically, the =CH₂ out-of-plane bend. By comparing an experimental spectrum against these established benchmarks, researchers can rapidly and confidently confirm the outcome of their synthetic efforts, ensuring the integrity of their materials for downstream applications in research and development.

References

  • Brown, D. (n.d.). Interpretation of the infrared spectrum of 2-methylpropene. Doc Brown's Chemistry. Available at: [Link]

  • Orango (2025, October 29). Infrared Spectroscopy in Organic Chemistry: How It Reveals Functional Groups. Available at: [Link]

  • TutorChase (n.d.). Using IR to Identify Functional Groups (8.4.3) | OCR A-Level Chemistry Notes. Available at: [Link]

  • Brown, D. (n.d.). Interpretation of the infrared spectrum of 2-methylpropane. Doc Brown's Chemistry. Available at: [Link]

  • Dummies.com (2016, March 26). How to Find Functional Groups in the IR Spectrum. Available at: [Link]

  • IGNOU (n.d.). EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. COP Bela. Available at: [Link]

  • NIST (n.d.). Benzene, 1,3,5-trimethoxy-. NIST Chemistry WebBook. Available at: [Link]

  • MCC Organic Chemistry (n.d.). Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Zhang, B., et al. (2024). Structure and Vibrational Spectroscopy of 2-Methylallyl Alcohol. Chinese Journal of Chemical Physics. Available at: [Link]

  • PubChem (n.d.). 1,3,5-Trimethoxybenzene. National Center for Biotechnology Information. Available at: [Link]

  • Pawlukojc, A., Bator, G., & Sobczyk, L. (n.d.). Structure and Vibrational Spectra of 1,3,5-Trimethoxybenzene. Available at: [Link]

  • University of Colorado Boulder (n.d.). INFRARED SPECTROSCOPY (IR). Available at: [Link]

  • University of Puget Sound (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Available at: [Link]

  • SpectraBase (n.d.). 1,3,5-Trimethoxy-benzene. Available at: [Link]

  • WebSpectra (n.d.). IR Absorption Table. UCLA. Available at: [Link]

  • Reusch, W. (2013). Infrared Spectroscopy. Michigan State University. Available at: [Link]

  • University of Calgary (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • OpenStax (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Available at: [Link]

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